PF-1163A
Descripción
(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione has been reported in Penicillium with data available.
13-membered macrocyclic structure containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. PF1163A differs from PF 1163B by having an additional hydroxyl group on the side chain; from a fermentation broth of Penicillium sp. PF1163A; inhibited ergosterol synthesis
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGPLZSWIQIOV-VQPAQMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-1163A
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163A is a potent, naturally derived antifungal agent with a specific mechanism of action targeting the fungal ergosterol (B1671047) biosynthesis pathway. Isolated from the fermentation broth of Penicillium sp., this 13-membered macrocyclic depsipeptide demonstrates significant inhibitory activity against C-4 sterol methyl oxidase (ERG25p), a critical enzyme in the production of ergosterol.[1][2][3][4][5] This inhibition leads to the disruption of fungal cell membrane integrity and function, ultimately resulting in fungal cell death. This compound exhibits a high degree of selectivity for fungal cells over mammalian cells and shows synergistic activity with other antifungal agents, such as fluconazole, against resistant strains.[3][4] This guide provides a detailed examination of the molecular mechanism, key experimental findings, and methodologies related to this compound.
Core Mechanism of Action: Inhibition of C-4 Sterol Methyl Oxidase (ERG25p)
The primary mechanism of action of this compound is the targeted inhibition of C-4 sterol methyl oxidase, the protein product of the ERG25 gene in fungi.[2] This enzyme is a key component of the C-4 demethylation complex, which is responsible for the removal of two methyl groups from the C-4 position of sterol precursors.[2]
The Ergosterol Biosynthesis Pathway and the Role of ERG25p:
Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process. A critical stage in this pathway is the demethylation of 4,4-dimethylzymosterol. ERG25p catalyzes the first oxidative step in this process.
By inhibiting ERG25p, this compound effectively blocks the ergosterol biosynthesis pathway. This leads to two significant consequences:
-
Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of 4,4-dimethylzymosterol: The buildup of this sterol precursor is toxic to the fungal cell and further disrupts membrane function.[2]
This dual effect of ergosterol depletion and toxic precursor accumulation is the basis for the potent antifungal activity of this compound.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound's antifungal activity.
| Parameter | Value | Organism/System | Reference |
| IC50 (Ergosterol Synthesis Inhibition) | 12 ng/mL | Saccharomyces cerevisiae | [1] |
| MIC (Minimum Inhibitory Concentration) | 12.5 µg/mL | Not specified | [1] |
Signaling Pathways and Molecular Interactions
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
The Fungal Origins and Biosynthesis of PF-1163A: A Technical Guide
An In-depth Examination of a Novel Antifungal Depsipeptide
Abstract
PF-1163A is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its potent and specific antifungal activity. This technical guide provides a comprehensive overview of the origin, isolation, biological activity, and biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. The compound, a unique 13-membered depsipeptide, is produced by a strain of Penicillium sp. and exerts its antifungal effect through the targeted inhibition of ergosterol (B1671047) biosynthesis. This document details the experimental protocols for the fermentation of the producing organism, the isolation and purification of this compound, and the assessment of its biological activity. Furthermore, it elucidates the compound's novel biosynthetic pathway, which involves a noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.
Origin and Discovery
The compound this compound was first isolated from the fermentation broth of a Penicillium species.[1] The producing organism was cultured on a solid rice medium, from which this compound and its analogue, PF-1163B, were extracted and subsequently purified.[1] Initial screenings revealed its potent growth inhibitory activity against the pathogenic fungus Candida albicans, with the notable characteristic of low cytotoxicity against mammalian cells.[1]
Physicochemical Properties
The structure of this compound was elucidated through spectroscopic analyses and X-ray crystallography of a derivative.[2] It is characterized as a 13-membered macrocyclic compound, a depsipeptide, containing a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] this compound is a more polar form of PF-1163B.[3]
| Property | Value | Reference |
| Molecular Formula | C27H43NO6 | [3] |
| Molecular Weight | 477.6 g/mol | [3] |
| CAS Number | 258871-59-9 | [3] |
| Appearance | An oil | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3][4] |
Biological Activity: Antifungal Action
This compound exhibits potent and specific antifungal activity, primarily against Candida albicans.[1] Its mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][5] Specifically, this compound targets and inhibits C-4 sterol methyl oxidase (Erg25p), an essential enzyme in the ergosterol pathway.[5][6] This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting fungal cell membrane integrity and inhibiting growth.[6]
| Organism | Assay | Activity | Reference |
| Candida albicans | MIC | 8 µg/mL | [3] |
| Saccharomyces cerevisiae | IC50 (Ergosterol Synthesis) | 12 ng/mL | [3][7] |
| Saccharomyces cerevisiae | MIC (Erg25p inhibition) | 12.5 µg/mL | [3][7] |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a biosynthetic gene cluster featuring a noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The key enzymes involved are PfaA (a PKS-NRPS hybrid), PfaB (a prenyltransferase), and PfaC (a methyltransferase). The biosynthetic pathway has been elucidated through heterologous expression experiments in Aspergillus oryzae.
The process begins with the PKS-NRPS hybrid enzyme, PfaA, which is notable for its unusual domain organization, including tandem condensation (C) domains. PfaA is responsible for the synthesis of the polyketide backbone and its conjugation with an amino acid. The subsequent steps involve modifications by other enzymes in the cluster to yield the final this compound structure.
Experimental Protocols
Fermentation of Penicillium sp. for this compound Production
This protocol is based on the solid-state fermentation method originally used for the discovery of this compound.[1]
Materials:
-
Producing strain: Penicillium sp.
-
Solid medium: Rice
-
Culture vessels: Suitable flasks for solid-state fermentation
-
Incubator
Procedure:
-
Prepare the solid rice medium in the culture vessels and sterilize by autoclaving.
-
Inoculate the sterile rice medium with a spore suspension or mycelial culture of the Penicillium sp. strain.
-
Incubate the solid cultures under static conditions at an appropriate temperature (typically 25-28°C) for a period sufficient for secondary metabolite production (e.g., 14-21 days).
-
Monitor the cultures for fungal growth and the production of this compound.
Extraction and Purification of this compound
This protocol outlines the general steps for the extraction and purification of this compound from the solid fermentation culture.[1]
Materials:
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Harvest the solid culture from the fermentation vessels.
-
Extract the culture material exhaustively with ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the partially purified material in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column.
-
Elute the column with the same solvent.
-
Collect fractions and analyze for the presence of pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
Ergosterol Biosynthesis Inhibition Assay
This protocol describes a method to assess the impact of this compound on the sterol profile of Saccharomyces cerevisiae.
Materials:
-
Saccharomyces cerevisiae strain
-
Yeast growth medium (e.g., YPD)
-
This compound
-
Reagents for sterol extraction (e.g., alcoholic KOH, n-heptane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Yeast Culture and Treatment:
-
Grow S. cerevisiae in liquid medium to mid-log phase.
-
Treat the culture with this compound at a desired concentration (and a solvent control).
-
Continue incubation for a defined period.
-
-
Sterol Extraction:
-
Harvest the yeast cells by centrifugation.
-
Saponify the cell pellet with alcoholic KOH.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
Evaporate the n-heptane to dryness.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the dried sterol extract to form trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent.
-
Analyze the derivatized sample by GC-MS to separate and identify the different sterols based on their retention times and mass spectra.
-
Compare the sterol profiles of the this compound-treated and control samples to identify the accumulation of precursors (e.g., 4,4-dimethylzymosterol) and the reduction of ergosterol.
-
Conclusion
This compound stands out as a promising antifungal agent with a well-defined and specific mechanism of action. Its origin from a Penicillium species and its unique biosynthetic pathway involving a noncanonical PKS-NRPS hybrid enzyme highlight the vast and underexplored chemical diversity within the fungal kingdom. The detailed protocols provided in this guide offer a framework for researchers to further investigate this compound and related compounds, paving the way for the development of new and effective antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
The Discovery of PF-1163A: A Depsipeptide Antifungal Targeting Ergosterol Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163A is a novel depsipeptide antifungal agent isolated from the fermentation broth of Penicillium sp.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound. It details the compound's potent in vitro activity against pathogenic fungi, particularly Candida albicans, and elucidates its specific molecular target within the fungal ergosterol (B1671047) biosynthesis pathway. This guide also includes detailed experimental protocols for crucial assays and visual representations of the relevant biological pathways and experimental workflows to support further research and development in the field of antifungal drug discovery.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a 13-membered macrocyclic depsipeptide, represents a promising class of antifungals.[3][4] Isolated from a fermentation broth of Penicillium sp., this compound and its analogue, PF-1163B, have demonstrated potent growth inhibitory activity against the pathogenic fungus Candida albicans.[1][2] Notably, these compounds exhibit low cytotoxicity against mammalian cells, highlighting their potential for selective antifungal therapy.[1][5]
Structurally, this compound consists of a derivative of N-methyl tyrosine and a hydroxy fatty acid.[4] It differs from PF-1163B by the presence of an additional hydroxyl group on its side chain.[4] This structural difference contributes to this compound's higher antifungal potency.[6] The total synthesis and absolute stereochemistry of this compound have been successfully accomplished, paving the way for the generation of analogues for structure-activity relationship studies.[1][6][7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][8][9] The specific molecular target of this compound is the C-4 sterol methyl oxidase, encoded by the ERG25 gene.[8][10][11] This enzyme is critical for the first of two demethylation steps at the C-4 position of sterol precursors.[10][11]
Inhibition of ERG25p by this compound leads to the accumulation of the substrate 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane.[10][11] The disruption of ergosterol homeostasis compromises membrane integrity and function, ultimately leading to the inhibition of fungal growth. The specificity of this compound for the fungal C-4 sterol methyl oxidase over its mammalian counterpart contributes to its selective toxicity.
Ergosterol Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
In Vitro Antifungal Activity
This compound has demonstrated significant in vitro activity against a range of fungal pathogens. The quantitative data for its antifungal efficacy are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 | 12 ng/mL | Ergosterol Synthesis Inhibition | [8][9][12] |
| MIC | 12.5 µg/mL | S. cerevisiae expressing ERG25p | [8][9][12] |
| MIC | 8 µg/mL | Candida albicans | [8][12] |
Table 2: Synergistic Activity of this compound with Fluconazole against Azole-Resistant C. albicans
| Compound(s) | MIC (µg/mL) | Reference |
| This compound alone | 1 | [8][12] |
| Fluconazole alone | >64 | [8][12] |
| This compound + Fluconazole | 0.0078 | [8][12] |
These data highlight the potent antifungal activity of this compound and its potential to overcome existing drug resistance mechanisms when used in combination with other antifungals like fluconazole.[8][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal inoculum
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture to a concentration of 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.
-
Drug Dilution: Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Experimental Workflow: MIC Determination
Caption: Workflow for the broth microdilution MIC testing method.
C-4 Sterol Methyl Oxidase (ERG25p) Inhibition Assay
This assay measures the in vitro activity of C-4 sterol methyl oxidase and its inhibition by this compound using a radiolabeled substrate.
Materials:
-
Microsomal fraction containing ERG25p from a relevant fungal strain (e.g., Saccharomyces cerevisiae)
-
[14C]-4,4-dimethyl-zymosterol (substrate)
-
This compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Scintillation cocktail and counter
-
Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from fungal cells overexpressing ERG25p.
-
Reaction Setup: In a reaction tube, combine the microsomal fraction, reaction buffer, NADPH regenerating system, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: Start the reaction by adding the [14C]-4,4-dimethyl-zymosterol substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids. Extract the non-saponifiable lipids (sterols) with an organic solvent like hexane.
-
Analysis: Separate the substrate and the radiolabeled products (e.g., 4-methyl-zymosterol) using TLC.
-
Quantification: Quantify the radioactivity of the spots corresponding to the substrate and products using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of this compound to determine the inhibitory activity (e.g., IC50).
Conclusion
This compound is a potent depsipeptide antifungal with a well-defined mechanism of action targeting a crucial enzyme in the fungal ergosterol biosynthesis pathway. Its strong in vitro activity, particularly its synergistic effect with existing antifungals against resistant strains, makes it a promising lead compound for the development of new therapeutic strategies to combat invasive fungal infections. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this compound and other novel antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymological properties of sterol-C4-methyl-oxidase of yeast sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-4 sterol demethylation enzymes distinguish bacterial and eukaryotic sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Characterization of Sterol C4-Methyl Oxidase in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Ergosterol Biosynthesis Inhibition by PF-1163A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163A is a novel antifungal agent isolated from a fermentation broth of Penicillium sp. This technical guide provides an in-depth overview of its mechanism of action, focusing on the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental frameworks.
Introduction to this compound and Ergosterol Biosynthesis
Ergosterol is the primary sterol found in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a well-established and effective target for antifungal drugs due to its essential nature in fungi and its absence in mammalian cells, which utilize cholesterol instead. This compound is a depsipeptide that has demonstrated potent antifungal activity by specifically targeting this pathway.
Mechanism of Action of this compound
This compound inhibits the ergosterol biosynthesis pathway at the level of C-4 sterol methyl oxidase (ERG25p), an essential enzyme for the viability of yeast and fungi. This enzyme is responsible for the first of three steps in the removal of the two methyl groups at the C-4 position of sterol precursors. Inhibition of ERG25p by this compound leads to the accumulation of the substrate 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane. This disruption of sterol composition compromises the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth.
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Quantitative Data
The antifungal activity and inhibitory potency of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (Ergosterol Synthesis Inhibition) | 12 ng/mL | Saccharomyces cerevisiae | |
| MIC (C-4 Sterol Methyl Oxidase Inhibition) | 12.5 µg/mL | Saccharomyces cerevisiae |
Table 2: Antifungal Activity of this compound
| Organism | MIC Value (µg/mL) | Reference |
| Candida albicans | 8 | |
| Azole-resistant C. albicans (with Fluconazole) | 1 (this compound) + 0.0078 (Fluconazole) |
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the antifungal activity and mechanism of action of this compound.
Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against fungal strains is determined using the broth microdilution method.
Protocol:
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline or growth medium and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted to the final desired inoculum concentration.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in a 96-well microtiter plate containing a liquid growth medium such as RPMI-1640.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the inhibition of ergosterol biosynthesis and identify the accumulated sterol intermediates, the cellular sterol profile of treated and untreated fungal cells is analyzed by GC-MS.
Protocol:
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-logarithmic phase. The culture is then treated with this compound at a specific concentration (e.g., at its MIC) for a defined period. A control culture without the compound is run in parallel.
-
Cell Harvesting and Saponification: Cells are harvested by centrifugation, washed, and then saponified by heating with an alcoholic solution of potassium hydroxide. This process hydrolyzes steryl esters to release free sterols.
-
Sterol Extraction: The non-saponifiable lipids, including sterols, are extracted from the saponified mixture using an organic solvent such as n-heptane or hexane.
-
Derivatization: The extracted sterols are derivatized to increase their volatility for GC analysis. This is typically done by silylating the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns. Quantification is achieved by comparing the peak areas of the individual sterols to that of an internal standard.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Synergistic Effects
This compound has been shown to exhibit synergistic antifungal effects when used in combination with other antifungal agents, such as fluconazole, particularly against azole-resistant strains of Candida albicans. This suggests that the inhibition of ERG25p by this compound can re-sensitize resistant fungi to other ergosterol biosynthesis inhibitors that target different enzymes in the pathway.
Logical Relationship Diagram
Caption: Logical relationship of the synergistic effect of this compound and Fluconazole.
Conclusion
This compound represents a promising antifungal agent with a specific mechanism of action targeting the essential ergosterol biosynthesis pathway at the C-4 sterol methyl oxidase step. Its potent in vitro activity, particularly its synergistic effects with existing antifungals against resistant strains, highlights its potential for further development in the fight against fungal infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal compounds.
Unveiling the Target of PF-1163A: A Technical Guide to its Identification in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Candida albicans remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and validation of novel antifungal targets. PF-1163A, a natural product, has shown promising antifungal activity, including synergy with existing azole drugs against resistant C. albicans strains[1]. Early investigations pointed towards the ergosterol (B1671047) biosynthesis pathway as the site of action[2][3]. This guide focuses on the definitive identification of C-4 sterol methyl oxidase (Erg25p) as the specific molecular target of this compound.
Quantitative Data Summary
The antifungal activity and target engagement of this compound have been quantified through various assays. The following table summarizes the key quantitative metrics.
| Parameter | Value | Assay Method | Organism/System | Reference |
| IC50 (Ergosterol Synthesis Inhibition) | 12 ng/mL | Not specified | Saccharomyces cerevisiae | [4] |
| MIC (C. albicans) | 12.5 µg/mL | Broth Microdilution | Candida albicans | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its antifungal effect by inhibiting Erg25p, a key enzyme in the C-4 demethylation of sterol precursors in the ergosterol biosynthesis pathway. This inhibition leads to the accumulation of the substrate 4,4-dimethylzymosterol and a depletion of downstream products, including ergosterol. The disruption of ergosterol homeostasis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Figure 1. Inhibition of Erg25p by this compound in the ergosterol biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and validation of the target of this compound in Candida albicans.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against C. albicans is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[4][5][6][7][8].
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a twofold serial dilution of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Prepare a standardized inoculum of C. albicans in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add the yeast inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically at 530 nm.
Target Validation by Genetic Manipulation
Genetic manipulation of C. albicans is crucial for validating the target of this compound. This involves creating strains with altered expression of the putative target gene, ERG25, and assessing their susceptibility to the compound.
Creating a heterozygous or homozygous deletion of ERG25 can demonstrate the gene's essentiality and its role in this compound's mechanism. A detailed protocol for CRISPR-Cas9 in C. albicans can be adapted from established methods[9][10][11][12][13].
Figure 2. Workflow for CRISPR-Cas9 mediated gene deletion of ERG25 in C. albicans.
Overexpression of the target gene should confer resistance to the inhibitor. A protocol for constructing overexpression plasmids in C. albicans can be followed[14][15][16][17].
Protocol Outline:
-
Amplify the ERG25 open reading frame (ORF) from C. albicans genomic DNA.
-
Clone the ERG25 ORF into a C. albicans expression vector under the control of a strong, inducible promoter (e.g., PCK1 or TET).
-
Linearize the expression plasmid and transform it into wild-type C. albicans.
-
Select for transformants and verify the integration of the overexpression cassette by PCR.
-
Assess the susceptibility of the ERG25 overexpression strain to this compound using the MIC assay described in section 4.1. An increase in the MIC value compared to the wild-type strain would confirm that Erg25p is the target.
Sterol Profile Analysis by GC-MS
To confirm that this compound inhibits Erg25p, the sterol composition of treated and untreated C. albicans cells is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][18][19][20][21].
Protocol:
-
Culture C. albicans in a suitable medium (e.g., YPD) with and without a sub-inhibitory concentration of this compound.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Perform a total lipid extraction from the cell pellet using a chloroform:methanol (2:1, v/v) mixture.
-
Saponify the lipid extract with alcoholic potassium hydroxide (B78521) to release free sterols.
-
Extract the non-saponifiable lipids (containing sterols) with n-hexane.
-
Evaporate the hexane (B92381) and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA).
-
Analyze the derivatized sterols by GC-MS.
-
Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards. Inhibition of Erg25p will result in an accumulation of 4,4-dimethylzymosterol and a decrease in ergosterol.
Affinity Chromatography for Target Identification
Affinity chromatography can be used to physically isolate the protein target of a small molecule from a complex protein lysate[3][22][23][24][25]. This involves immobilizing a derivative of this compound onto a solid support.
Figure 3. Workflow for affinity chromatography-based target identification of this compound.
Conclusion
The convergence of evidence from genetic, biochemical, and analytical studies unequivocally identifies C-4 sterol methyl oxidase (Erg25p) as the molecular target of this compound in Candida albicans. This in-depth technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to further explore the therapeutic potential of this compound and to utilize similar target identification strategies in the discovery of new antifungal agents. The validation of Erg25p as a druggable target opens new avenues for the development of novel therapies to combat invasive candidiasis.
References
- 1. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, execution, and analysis of CRISPR-Cas9-based deletions and genetic interaction networks in the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Genetic Changes in Candida albicans Using Transient CRISPR-Cas9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. A Versatile Overexpression Strategy in the Pathogenic Yeast Candida albicans: Identification of Regulators of Morphogenesis and Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
- 16. Overexpression approaches to advance understanding of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
C-4 sterol methyl oxidase (ERG25p) as a drug target
An In-depth Technical Guide to C-4 Sterol Methyl Oxidase (ERG25p) as a Drug Target
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with unexploited modes of action. The ergosterol (B1671047) biosynthesis pathway, essential for fungal membrane integrity and viability, has long been a successful target for antifungal drugs. This whitepaper focuses on a critical, yet less exploited, enzyme in this pathway: C-4 sterol methyl oxidase (encoded by the ERG25 gene), also known as sterol-C4-methyl monooxygenase. ERG25p is an essential enzyme in most pathogenic fungi, catalyzing a key demethylation step. Its essentiality, coupled with structural differences from its human ortholog, presents a promising opportunity for the development of new, selective, and potent antifungal therapies. This document provides a comprehensive overview of ERG25p, its biochemical properties, its role in fungal metabolism, quantitative data on known inhibitors, and detailed experimental protocols for its study.
Introduction to C-4 Sterol Methyl Oxidase (ERG25p)
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process, and many of these steps are catalyzed by enzymes unique to fungi, making them ideal targets for antifungal drugs.[2]
C-4 sterol methyl oxidase (ERG25p) is a non-heme iron-requiring enzyme located in the endoplasmic reticulum (ER).[3][4] It is a key component of the C-4 demethylation complex, which is responsible for the removal of two methyl groups from the C-4 position of sterol intermediates.[5][6] This process is essential for the formation of mature ergosterol. In fungi like Saccharomyces cerevisiae, Candida albicans, and Candida glabrata, the ERG25 gene is essential for viability, making it a high-potential "killer" target for fungicidal drugs.[5][7][8]
Biochemical Properties and Function
ERG25p catalyzes the first of three reactions required to remove the two methyl groups at the C-4 position of 4,4-dimethylzymosterol.[1][6] It functions as a monooxygenase, initiating the demethylation by converting a methyl group into a carboxylic acid.[4][6] This cycle is repeated to remove the second methyl group.[6]
The C-4 demethylation process is carried out by a multi-enzyme complex tethered to the ER membrane. This complex includes:
-
Erg25p (Sterol-C4-methyl oxidase): Catalyzes the oxidation of the methyl groups.
-
Erg26p (Sterol-C-4 decarboxylase / 3β-hydroxysteroid dehydrogenase): Removes the oxidized methyl group as CO2.[9][10]
-
Erg27p (3-keto sterol reductase): Reduces the 3-keto group back to a hydroxyl group.[9][10]
-
Erg28p (Scaffold protein): A transmembrane protein that anchors the complex to the ER.[5][6]
Inhibition of ERG25p leads to the accumulation of the toxic precursor metabolite, 4,4-dimethylzymosterol, and the depletion of downstream products, including ergosterol, ultimately disrupting membrane function and leading to cell death.[6][11]
The Ergosterol Biosynthesis Pathway
ERG25p acts downstream of the initial cyclization of squalene (B77637) and upstream of the final modifications that produce ergosterol. Its position in the pathway is critical, representing a key checkpoint in sterol maturation. The pathway diagram below illustrates the central role of the C-4 demethylation complex.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sterol Biosynthesis and Azole Tolerance Is Governed by the Opposing Actions of SrbA and the CCAAT Binding Complex | PLOS Pathogens [journals.plos.org]
- 8. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeastorfanproject.com [yeastorfanproject.com]
- 10. researchgate.net [researchgate.net]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Penicillium Species: A Promising Frontier for Novel Antifungal Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ever-increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Among the diverse microbial sources, fungi of the genus Penicillium have long been recognized as prolific producers of a wide array of bioactive secondary metabolites. Renowned for the discovery of penicillin, the first antibiotic, this genus continues to be a treasure trove of structurally diverse compounds with potent biological activities, including significant antifungal properties. This technical guide provides a comprehensive overview of recent advancements in the discovery and characterization of novel antifungal compounds derived from Penicillium species, with a focus on their chemical diversity, mechanisms of action, and the experimental methodologies employed in their investigation.
A Rich Chemical Arsenal: Novel Antifungal Compounds from Penicillium
Penicillium species synthesize a remarkable variety of secondary metabolites, many of which exhibit potent antifungal activity. These compounds belong to diverse chemical classes, including polyketides, alkaloids, and terpenoids.[1][2] Marine-derived Penicillium fungi, in particular, have emerged as a highly productive source of new chemical entities with unique structures and promising bioactivities.[1][3] Recent research has unveiled a plethora of novel compounds with significant potential for development as new antifungal drugs.
Polyketides: A Dominant Class of Antifungals
Polyketides represent a major class of secondary metabolites from Penicillium species, characterized by their structural and functional diversity.[4] Many recently discovered antifungal agents from this genus fall into this category.
-
Azaphilones: This subclass of polyketides possesses a highly oxygenated pyranoquinone bicyclic core.[1] Several novel azaphilones with notable bioactivities have been reported from marine-derived Penicillium fungi.[1]
-
Citrinin (B600267) Derivatives: Rare carbon-bridged citrinin dimers, such as dicitrinones G–J, isolated from a starfish-derived Penicillium sp., have demonstrated strong antifungal activities against the plant pathogen Colletotrichum gloeosporioides.[1]
-
Other Polyketides: A variety of other polyketide derivatives have shown significant antifungal potential. For instance, certain polyketides exhibited strong inhibitory effects against various plant pathogens, with some achieving inhibition rates as high as 87.9% at a concentration of 50 μg/mL.[4]
Alkaloids and Terpenoids: Diverse Structures with Antifungal Potential
Beyond polyketides, Penicillium species also produce a range of alkaloids and terpenoids with antifungal properties.[1]
-
Indole (B1671886) Alkaloids: Communesins are a class of complex indole alkaloids isolated from Penicillium fungi that have shown biological activity.[1]
-
Sesquiterpenoids: Drimane sesquiterpenes, such as fudecadione A, isolated from a soil-dwelling Penicillium sp., have demonstrated activity against various human cancer cell lines and also possess antifungal properties.[5][6]
Antifungal Proteins: A Unique Class of Bioactive Molecules
In addition to small molecules, Penicillium species also produce antifungal proteins (AFPs). The Penicillium chrysogenum antifungal protein (PAF) is a well-characterized example. This small, highly basic, and cysteine-rich protein is secreted in abundance and exhibits broad-spectrum activity against a variety of filamentous fungi, including opportunistic human pathogens and phytopathogens.[7][8]
Quantitative Antifungal Activity Data
The following tables summarize the quantitative antifungal activity of various compounds and proteins isolated from Penicillium species.
Table 1: Antifungal Activity of Small Molecules from Penicillium sp.
| Compound/Extract | Producing Organism | Target Fungus | Activity Metric | Value | Reference |
| Penirubenones A and B | Penicillium rubens BTBU20213035 | Candida albicans | Synergistic Activity | 12.5 and 50 μg/mL (with 0.0625 μg/mL rapamycin) | [9] |
| Dicitrinones G–J | Penicillium sp. GGF 16-1-2 | Colletotrichum gloeosporioides | LD50 | 9.58 - 16.14 μg/mL | [1] |
| Polyketide Compound 10 | Penicillium ochrochloron | Various plant pathogens | Inhibition Rate | 74.9% - 85.3% (at 50 μg/mL) | [4] |
| Polyketide Compound 4 | Penicillium ochrochloron | Rhizoctonia solani | Inhibition Rate | 85.3% (at 50 μg/mL) | [4] |
| Polyketide Compound 11 | Penicillium ochrochloron | Fusarium oxysporum | Inhibition Rate | 87.9% (at 50 μg/mL) | [4] |
| Penicisteroid A | Penicillium chrysogenum QEN-24S | Aspergillus niger | Zone of Inhibition | 18 mm (at 20 µg) | [2] |
| Wortmannin | Penicillium radicum | Candida albicans ATCC 24433 | MIC | 0.39 μg/mL | [2] |
| Griseofulvin | Penicillium griseofulvum | Various fungi | - | Antifungal | [5] |
| Mycophenolic Acid | Endophytic Penicillium sp. | Various phytopathogenic fungi | Growth Inhibition | - | [10] |
| Penicillium sp. extracts | Penicillium italicum | Various fungi | Growth Inhibition | 45% - 68% | [11] |
| Penicillium sp. extracts | Penicillium simplissimum | Various fungi | Growth Inhibition | 25% - 68% | [11] |
Table 2: Antifungal Susceptibility of Clinical Penicillium-Like Fungi to Commercial Antifungals
| Antifungal Agent | Target Species | Activity Metric | Value (μg/mL) | Reference |
| Terbinafine (TRB) | Penicillium species | MIC Mode | <0.03 | [12] |
| Caspofungin (CFG) | Penicillium species | MIC Mode | 0.06 | [12] |
| Anidulafungin (AFG) | Penicillium species | MIC Mode | 0.06 | [12] |
| Micafungin (MFG) | Penicillium species | MIC Mode | 0.125 | [12] |
| Amphotericin B (AMB) | Penicillium species | MIC Mode | 2 | [12] |
| Posaconazole (PSC) | Penicillium species | MIC Mode | 0.5 | [12] |
| Itraconazole (ITC) | Penicillium species | MIC Mode | 0.5 | [12] |
| Voriconazole (VRC) | Penicillium species | MIC Mode | 2 | [12] |
| 5-Flucytosine (5FC) | Talaromyces species | MIC Mode | 0.125 | [12] |
Mechanisms of Action: Unraveling the Antifungal Strategies
Understanding the mechanism of action of novel antifungal compounds is crucial for their development as therapeutic agents. Research into compounds from Penicillium has revealed a variety of cellular targets and pathways.
Disruption of Ion Homeostasis
A key mechanism of action for the Penicillium chrysogenum antifungal protein (PAF) is the disruption of calcium homeostasis in target fungi.[13][14] PAF induces a significant increase in the resting level of cytosolic free calcium ([Ca²⁺]c).[13][14] This perturbation of Ca²⁺ signaling is a critical component of its growth-inhibitory activity.[13][14] Evidence suggests that extracellular Ca²⁺ is the primary source for this effect.[13] The L-type Ca²⁺ channel blocker diltiazem (B1670644) mimics and acts additively with PAF, further supporting the role of Ca²⁺ channel disruption.[13]
Caption: Proposed signaling pathway for the antifungal action of PAF.
Other Potential Mechanisms
The diverse chemical structures of antifungal compounds from Penicillium suggest a variety of other potential mechanisms of action. These may include:
-
Inhibition of cell wall synthesis: A common target for many antifungal drugs.[15]
-
Disruption of plasma membrane integrity: Leading to leakage of cellular contents.[7]
-
Inhibition of protein synthesis: As seen with some mycotoxins that target ribosomal subunits.[5]
-
Enzyme inhibition: Such as the inhibition of α-glucosidase by certain polyketide derivatives.[1]
Experimental Protocols: A Guide to Discovery and Characterization
The following sections detail the common methodologies used in the isolation, characterization, and bioactivity testing of antifungal compounds from Penicillium species.
Fungal Cultivation and Fermentation
The production of secondary metabolites is highly dependent on the cultivation conditions.
-
Strain Isolation and Maintenance: Penicillium strains are isolated from various sources, including marine sediments, sponges, and as endophytes from plants.[1][4][10] They are typically maintained on a suitable agar (B569324) medium, such as Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA).[9][16]
-
Seed Culture: A small piece of a fungal colony is inoculated into a liquid medium, such as Yeast Peptone Dextrose (YPD) medium, and incubated with shaking to generate a seed culture.[9]
-
Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of a production medium, which can be a solid substrate (e.g., rice) or a liquid broth (e.g., Potato Dextrose Broth - PDB).[9][16] The fermentation is carried out under controlled temperature and for a specific duration to maximize the production of the desired metabolites.[9]
Caption: General workflow for fungal cultivation and fermentation.
Compound Extraction and Purification
After fermentation, the bioactive compounds are extracted and purified.
-
Extraction: The fermentation culture (both mycelium and broth) is typically extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This often involves a combination of:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Often a reversed-phase column is used for final purification.
-
Structure Elucidation
The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure.[9]
-
Electronic Circular Dichroism (ECD) Spectroscopy: Used to determine the absolute configuration of chiral molecules by comparing experimental and calculated spectra.[9]
Antifungal Susceptibility Testing
The antifungal activity of the isolated compounds is evaluated using standardized methods.
-
Broth Microdilution Method: This is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][12] A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of the target fungus is added. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.[17]
-
Agar Well/Disk Diffusion Assay: The compound is applied to a well or a paper disk on an agar plate previously inoculated with the target fungus. The diameter of the zone of inhibition around the well or disk is measured to assess the antifungal activity.[2][11]
-
Dual Culture Plate Assay: This method is used to assess the antagonistic activity of one fungus against another. The Penicillium isolate and a pathogenic fungus are grown on the same agar plate, and the inhibition of the pathogen's growth is observed.[18]
Caption: Workflow for antifungal susceptibility testing.
Conclusion and Future Perspectives
Penicillium species represent a vast and still largely untapped resource for the discovery of novel antifungal agents. The chemical diversity of their secondary metabolites, coupled with the identification of unique mechanisms of action, offers significant promise for addressing the growing threat of drug-resistant fungal pathogens. Future research should focus on the continued exploration of diverse and underexplored ecological niches, such as marine environments, for new Penicillium strains. The application of modern analytical techniques, including genomics and metabolomics, will be instrumental in unlocking the full biosynthetic potential of this remarkable genus and accelerating the discovery and development of the next generation of antifungal drugs.
References
- 1. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) [mdpi.com]
- 2. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Penicillium chrysogenum antifungal protein PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Penicillium chrysogenum antifungal protein PAF, a promising tool for the development of new antifungal therapies and fungal cell biology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secondary Metabolites from Marine-Derived Fungus Penicillium rubens BTBU20213035 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endophytic Penicillium species secretes mycophenolic acid that inhibits the growth of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. The Antifungal Activity of the Penicillium chrysogenum Protein PAF Disrupts Calcium Homeostasis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Three Antifungal Proteins From Penicillium expansum: Different Patterns of Production and Antifungal Activity [frontiersin.org]
- 17. newbioworld.org [newbioworld.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-1163A: A Novel Antifungal Agent Targeting Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163A (CAS Number: 258871-59-9) is a potent antifungal depsipeptide isolated from the fermentation broth of Penicillium sp.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro activity, and detailed experimental methodologies. This compound exhibits significant antifungal activity, particularly against Candida albicans, by specifically inhibiting C-4 sterol methyl oxidase (ERG25p), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][5][6] This targeted action disrupts fungal cell membrane integrity, leading to growth inhibition.[1][4] Furthermore, this compound has demonstrated synergistic effects when used in combination with fluconazole (B54011) against azole-resistant strains of C. albicans.[2][3] This whitepaper consolidates the available data on this compound to serve as a valuable resource for researchers in the fields of mycology and antifungal drug discovery.
Chemical Properties and Structure
This compound is a 13-membered macrocyclic compound, classified as a depsipeptide, containing both peptide and ester bonds.[1][3] Its structure was elucidated through spectroscopic analyses and X-ray crystallography of a derivative.[7] The molecule consists of a modified N-methyl tyrosine and a hydroxy fatty acid.[7]
| Property | Value | Reference |
| CAS Number | 258871-59-9 | [2][5] |
| Molecular Formula | C₂₇H₄₃NO₆ | [1][2] |
| Molecular Weight | 477.6 g/mol | [1] |
| IUPAC Name | (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | [1] |
| Appearance | An oil | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2][3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes.[1][4] Specifically, this compound is a potent inhibitor of the enzyme C-4 sterol methyl oxidase, encoded by the ERG25 gene.[2][5][6]
This enzyme is responsible for the first of three steps in the removal of the two methyl groups at the C-4 position of sterol precursors.[6] Inhibition of ERG25p by this compound leads to the accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell.[6] The disruption of ergosterol synthesis compromises the fungal cell membrane, leading to growth inhibition. The selectivity of this compound for fungal cells over mammalian cells is attributed to the fact that fungi utilize ergosterol in their cell membranes, whereas mammalian cells use cholesterol.[1]
Ergosterol Biosynthesis Pathway and this compound Inhibition
Caption: Ergosterol biosynthesis pathway highlighting the inhibition of C-4 sterol methyl oxidase (ERG25p) by this compound.
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against various fungal pathogens, most notably Candida albicans. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).
| Organism | Assay | Value | Reference |
| Saccharomyces cerevisiae | Ergosterol Synthesis Inhibition (IC50) | 12 ng/mL | [2][5] |
| Saccharomyces cerevisiae (transfected with ERG25p) | MIC | 12.5 µg/mL | [2][5] |
| Candida albicans | MIC | 8 µg/mL | [1][2] |
| Azole-resistant C. albicans (alone) | MIC | 1 µg/mL | [2] |
| Azole-resistant C. albicans (with Fluconazole) | MIC | 0.0078 µg/mL | [2] |
Notably, this compound does not exhibit significant activity against other Candida strains or Aspergillus fumigatus and shows low cytotoxicity against mammalian HepG2 cells.[2][4]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the methodologies for key assays.
Isolation and Purification of this compound
This compound is a natural product isolated from the fermentation broth of a Penicillium species.[4] The general workflow for its isolation and purification is as follows:
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Penicillium sp. is cultured on a solid rice medium to produce this compound.[4]
-
Extraction: The solid culture is extracted with ethyl acetate to solubilize the secondary metabolites, including this compound.[4]
-
Chromatography: The resulting crude extract is subjected to a series of chromatographic separations.
-
Compound Identification: Fractions are analyzed (e.g., by TLC and HPLC) to identify and isolate pure this compound.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the ability of a compound to inhibit the synthesis of ergosterol in a fungal strain.
Principle: Fungal cells are treated with the test compound, and the cellular sterol content is then extracted and analyzed, typically by spectrophotometry or chromatography (GC-MS), to measure the reduction in ergosterol levels compared to an untreated control.
Protocol Outline:
-
Culture Preparation: A susceptible fungal strain (e.g., Saccharomyces cerevisiae) is grown to the mid-logarithmic phase in a suitable broth medium.
-
Compound Treatment: The fungal culture is incubated with various concentrations of this compound for a defined period.
-
Sterol Extraction: a. Cells are harvested by centrifugation and washed. b. The cell pellet is saponified using a strong base (e.g., alcoholic KOH) to break down lipids. c. Non-saponifiable lipids (including sterols) are extracted with an organic solvent (e.g., n-heptane).
-
Quantification: a. The extracted sterols are dried and redissolved in a suitable solvent (e.g., ethanol). b. The ergosterol content is determined by measuring the absorbance at specific wavelengths (characteristic of ergosterol's conjugated diene system) or by chromatographic analysis.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in ergosterol content compared to the untreated control.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol Outline:
-
Compound Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal strain (e.g., Candida albicans) is cultured, and the cell suspension is adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and fluconazole).
Principle: A two-dimensional array of serial dilutions of two compounds is created in a microtiter plate. The growth of the fungus in each combination of concentrations is assessed to determine if the combined effect is synergistic, additive, indifferent, or antagonistic.
Protocol Outline:
-
Plate Setup: In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second drug (e.g., fluconazole) are made along the y-axis. This creates a matrix of all possible concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal inoculum, and the plate is incubated as for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits fungal growth.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism
-
Conclusion
This compound is a promising antifungal agent with a well-defined mechanism of action targeting a crucial enzyme in the fungal ergosterol biosynthesis pathway. Its potent in vitro activity against Candida albicans, including azole-resistant strains when combined with fluconazole, highlights its potential for further investigation and development. The detailed methodologies provided in this guide offer a foundation for researchers to conduct further studies on this compound and other novel antifungal compounds. The unique mode of action of this compound makes it a valuable lead compound in the ongoing search for new and effective treatments for fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
In-Depth Technical Guide: The Antifungal Activity of PF-1163A
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163A is a novel antifungal agent isolated from the fermentation broth of Penicillium sp.[1] This technical guide provides a comprehensive overview of the biological activity of this compound against various fungal pathogens. It details its mechanism of action, presents quantitative antifungal activity data, and outlines the key experimental protocols used for its characterization. This compound exhibits potent activity primarily against Candida albicans by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2] Specifically, it targets the C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway.[2] This guide serves as a core resource for researchers engaged in the study of novel antifungal agents and the development of new therapeutic strategies against fungal infections.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1] The specific molecular target of this compound has been identified as C-4 sterol methyl oxidase, an enzyme encoded by the ERG25 gene.[2] This enzyme is crucial for the demethylation of sterols at the C-4 position, a key step in the conversion of lanosterol (B1674476) to ergosterol.
Inhibition of C-4 sterol methyl oxidase by this compound leads to the accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane.[2] This alteration in sterol composition disrupts the normal structure and function of the membrane, leading to increased permeability and ultimately, inhibition of fungal growth. The specificity of this compound for the fungal C-4 sterol methyl oxidase contributes to its low cytotoxicity against mammalian cells.[1]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentration (IC50) for ergosterol biosynthesis.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | IFO 1385 | 8 |
| Candida albicans (Azole-Resistant) | - | 1 (alone) |
| Candida albicans (Azole-Resistant) | - | 0.0078 (in combination with fluconazole) |
| Other Candida species | - | > 64 |
| Aspergillus fumigatus | - | > 64 |
| Saccharomyces cerevisiae (transfected with ERG biosynthesis genes) | - | 12.5 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity against Ergosterol Biosynthesis
| Target | Organism | IC50 |
| Ergosterol Synthesis | Candida albicans | 12 ng/mL |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound's antifungal activity.
Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[3][4][5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well, flat-bottom microtiter plates
-
Standardized fungal inoculum (0.5 x 10³ to 2.5 x 10³ CFU/mL)
-
RPMI-1640 medium buffered with MOPS to pH 7.0
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antifungals (e.g., Amphotericin B, Fluconazole)
-
Incubator (35°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the microtiter plates.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further, dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well for growth control and an uninoculated well for sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control.
The following diagram outlines the workflow for the broth microdilution assay.
Ergosterol Biosynthesis Inhibition Assay
The effect of this compound on ergosterol production in fungal cells is quantified by extracting and measuring the cellular sterol content.
Objective: To quantify the inhibition of ergosterol biosynthesis by this compound.
Materials:
-
Fungal cell culture
-
This compound
-
Alcoholic potassium hydroxide (B78521) solution (for saponification)
-
n-Heptane (for extraction)
-
Spectrophotometer
Procedure:
-
Cell Culture: Grow the fungal cells in a suitable broth medium in the presence of varying concentrations of this compound.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with sterile water.
-
Saponification: Resuspend the cell pellet in an alcoholic potassium hydroxide solution and incubate to hydrolyze the cellular lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) from the mixture using n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve. The amount of ergosterol is calculated from the absorbance values at specific wavelengths.[7][8]
The logical relationship for determining ergosterol inhibition is depicted in the following diagram.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Methodological & Application
PF-1163A solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163A is a depsipeptide antifungal agent isolated from Penicillium sp. with potent activity against various fungal pathogens, including Candida albicans. Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. Specifically, this compound targets the C-4 sterol methyl oxidase enzyme (ERG25p), leading to the disruption of the fungal cell membrane and subsequent cell death. These application notes provide detailed protocols for the solubilization of this compound and its application in key in vitro experiments, including the determination of its Minimum Inhibitory Concentration (MIC) and synergistic effects with other antifungal agents.
Physicochemical Properties and Solubility
This compound is described as an oil and is known to be soluble in several organic solvents. While exact quantitative solubility data can vary, the following table summarizes the known solubility profile. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental needs.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile and commonly used solvent for in vitro assays.[1] |
| Ethanol | Soluble | Can be used for stock solution preparation. |
| Methanol | Soluble | Another suitable organic solvent for solubilizing this compound.[1] |
Table 1: Solubility of this compound
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Given the lipophilic nature of this compound, DMSO is a recommended solvent for preparing a high-concentration stock solution.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (molecular weight: 477.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Accurately weigh out 4.78 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and can be adapted for this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Protocol 2: Broth Microdilution Assay for this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration (approximately 1-5 x 10^3 CFU/mL).
-
-
Drug Dilution Series:
-
Prepare a working solution of this compound in RPMI-1640. For example, to achieve a final highest concentration of 64 µg/mL, dilute the 10 mM stock solution appropriately.
-
Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control well.
-
Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Assessment of Synergistic Activity (Checkerboard Assay)
This compound has been reported to act synergistically with fluconazole (B54011) against azole-resistant C. albicans.[1] The checkerboard assay is a common method to evaluate such interactions.
Protocol 3: Checkerboard Assay for this compound and Fluconazole
Procedure:
-
Prepare 2-fold serial dilutions of this compound horizontally and 2-fold serial dilutions of fluconazole vertically in a 96-well plate containing RPMI-1640 medium.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate with the fungal suspension as described in Protocol 2.
-
Include appropriate controls for each drug alone, as well as growth and sterility controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Signaling Pathway and Mechanism of Action
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. The specific target is the enzyme C-4 sterol methyl oxidase (ERG25p).
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro antifungal susceptibility testing with this compound.
Caption: General workflow for in vitro antifungal susceptibility testing of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution during dilution in aqueous media. | The concentration of this compound exceeds its solubility in the aqueous medium. | Prepare a lower concentration stock solution in DMSO. Perform serial dilutions in a stepwise manner. Ensure the final DMSO concentration is not exceeded. |
| Inconsistent MIC results. | Inoculum density is not standardized. Improper mixing of reagents. Contamination. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Ensure thorough mixing at each dilution step. Use aseptic techniques throughout the procedure. |
| No fungal growth in the control well. | Inoculum was not viable. Incorrect medium was used. | Use a fresh culture for inoculum preparation. Verify the composition of the RPMI-1640 medium. |
Table 2: Troubleshooting Common Issues
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1]
-
Handle this compound and all chemicals in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of PF-1163A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is a novel antifungal agent that demonstrates significant inhibitory activity against a range of pathogenic fungi. Its unique mechanism of action, targeting the ergosterol (B1671047) biosynthesis pathway, makes it a compound of interest for further investigation and potential therapeutic development. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species, outlines its mechanism of action, and presents available susceptibility data.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by specifically inhibiting C-4 sterol methyl oxidase (Erg25p), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting C-4 sterol methyl oxidase, this compound blocks the demethylation of sterol precursors, leading to an accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol.[1] This disruption of the ergosterol biosynthesis pathway compromises the structural and functional integrity of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.
Ergosterol Biosynthesis Pathway and the Site of Action of this compound
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on C-4 sterol methyl oxidase (Erg25p).
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the known in vitro activity of this compound against various fungal pathogens. It is important to note that comprehensive MIC data for a wide range of fungi is not yet extensively published. The data presented here is based on available scientific literature.
| Fungal Species | Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | Pathogenic Strain | Potent Growth Inhibitory Activity | [2] |
Note: The term "potent growth inhibitory activity" is used in the cited literature without specifying a precise MIC value. Further studies are required to establish a comprehensive susceptibility profile of this compound against a broader panel of fungal species, including Aspergillus spp. and Fusarium spp.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol for determining the MIC of this compound is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is the reference method for antifungal susceptibility testing of filamentous fungi.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
I. Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS) buffer
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile, distilled water
-
Fungal isolates for testing
-
Potato Dextrose Agar (B569324) (PDA) slants or plates
-
Sterile 0.85% saline
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Pipettes and sterile tips
II. Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions. The final concentration of DMSO should not exceed 1% (v/v) in the test wells, as higher concentrations can inhibit fungal growth.
-
-
RPMI-1640 Medium:
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the medium with MOPS to a pH of 7.0 ± 0.1 at 25°C.
-
Sterilize by filtration through a 0.22 µm filter.
-
III. Inoculum Preparation
-
Fungal Culture:
-
Subculture the fungal isolates onto PDA slants or plates and incubate at 35°C for 7 days, or until adequate sporulation is observed.
-
-
Spore Suspension:
-
Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted loop or by adding a small amount of sterile 0.85% saline to the slant and gently probing the colony.
-
Transfer the resulting suspension to a sterile tube.
-
Allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant with sterile saline to achieve an optical density that corresponds to a starting inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This can be standardized using a spectrophotometer (e.g., 0.09 to 0.13 absorbance at 530 nm) and verified by quantitative plating of the inoculum.
-
IV. Broth Microdilution Assay
-
Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound (in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will result in a final volume of 200 µL per well and will dilute the drug concentrations to the final desired range.
-
-
Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 48 to 72 hours, depending on the growth rate of the fungal species being tested.
-
V. Determination of MIC
-
Visual Inspection:
-
Following incubation, visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.
-
-
Quality Control:
-
Include a reference strain with a known MIC for the antifungal agent being tested to ensure the validity of the assay.
-
The growth control well (well 11) should show turbidity, indicating adequate fungal growth.
-
The sterility control well (well 12) should remain clear, indicating no contamination.
-
Conclusion
The determination of the MIC of this compound is a critical step in evaluating its potential as a novel antifungal agent. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro activity. While current data indicates potent activity against Candida albicans, further research is essential to establish a comprehensive antifungal spectrum and to correlate in vitro susceptibility with in vivo efficacy. The protocols and information provided herein serve as a valuable resource for researchers dedicated to the discovery and development of new antifungal therapies.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Activity of PF-1163A and Fluconazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance, particularly to azole agents like fluconazole (B54011), poses a significant threat to public health. Overcoming this challenge requires innovative therapeutic strategies, including the use of combination therapies that can enhance the efficacy of existing drugs. This document provides detailed application notes and experimental protocols for investigating the synergistic antifungal effects of PF-1163A, a depsipeptide antifungal, and fluconazole. This compound and fluconazole both target the fungal ergosterol (B1671047) biosynthesis pathway, but at different enzymatic steps, providing a strong mechanistic basis for their synergistic interaction, especially against azole-resistant fungal strains.[1]
Mechanism of Action and Synergy
This compound: This antifungal compound targets and inhibits the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of ERG25p disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and fungal growth inhibition.
Fluconazole: A widely used triazole antifungal, fluconazole inhibits lanosterol (B1674476) 14-α-demethylase (ERG11p), another critical enzyme in the ergosterol biosynthesis pathway.[2][3][4] This inhibition also leads to a depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungistatic or fungicidal activity.
Synergistic Interaction: The combination of this compound and fluconazole results in a potent synergistic effect due to the sequential blockade of the ergosterol biosynthesis pathway. By inhibiting two distinct enzymes, the combination achieves a more profound disruption of ergosterol production than either agent alone. This dual-target approach is particularly effective against fungal strains that have developed resistance to fluconazole through mechanisms such as overexpression of ERG11 or mutations that reduce fluconazole binding affinity.
Data Presentation: In Vitro Synergy Data
The following tables summarize the expected outcomes from synergistic testing of this compound and fluconazole against various fungal species. Researchers should replace the placeholder data with their own experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole Alone and in Combination
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) |
| Candida albicans (ATCC 90028) | Insert Data | Insert Data | Insert Data | Insert Data |
| Candida albicans (Fluconazole-Resistant Isolate 1) | Insert Data | Insert Data | Insert Data | Insert Data |
| Candida glabrata (ATCC 90030) | Insert Data | Insert Data | Insert Data | Insert Data |
| Aspergillus fumigatus (ATCC 204305) | Insert Data | Insert Data | Insert Data | Insert Data |
| Cryptococcus neoformans (ATCC 208821) | Insert Data | Insert Data | Insert Data | Insert Data |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound and Fluconazole Combination
| Fungal Strain | FICI of this compound (FICA) | FICI of Fluconazole (FICB) | ΣFIC (FICA + FICB) | Interpretation |
| Candida albicans (ATCC 90028) | Insert Data | Insert Data | Insert Data | Synergy: ≤ 0.5 |
| Candida albicans (Fluconazole-Resistant Isolate 1) | Insert Data | Insert Data | Insert Data | Indifference: >0.5 to ≤4 |
| Candida glabrata (ATCC 90030) | Insert Data | Insert Data | Insert Data | Antagonism: >4 |
| Aspergillus fumigatus (ATCC 204305) | Insert Data | Insert Data | Insert Data | |
| Cryptococcus neoformans (ATCC 208821) | Insert Data | Insert Data | Insert Data |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[5][6]
1. Materials:
-
This compound and Fluconazole stock solutions
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile pipette tips and reservoirs
2. Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally and fluconazole vertically in the 96-well plate.
-
The final concentrations should typically range from 1/32 to 4 times the MIC of each drug.
-
Row H will contain dilutions of this compound alone, and column 12 will contain dilutions of fluconazole alone to determine the individual MICs.
-
Include a drug-free well for a growth control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control).
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing growth inhibition:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FICA + FICB
-
-
Interpret the results as described in Table 2.
-
Protocol 2: Time-Kill Curve Analysis for Synergy
This protocol provides a dynamic assessment of the antifungal combination's activity over time.[3][7]
1. Materials:
-
This compound and Fluconazole stock solutions
-
RPMI-1640 medium
-
Sterile culture tubes
-
Fungal inoculum standardized to 0.5 McFarland
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
-
Incubator with shaking capabilities
2. Procedure:
-
Preparation of Test Conditions:
-
Prepare tubes with RPMI-1640 medium containing:
-
No drug (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Fluconazole at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The combination of this compound and fluconazole at the same sub-inhibitory concentrations.
-
-
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the checkerboard assay protocol and dilute it in RPMI-1640 to a starting concentration of approximately 1-5 x 105 CFU/mL.
-
-
Inoculation and Sampling:
-
Inoculate the prepared tubes with the fungal suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are countable.
-
Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 or 48 hours).
-
Visualizations
Caption: Ergosterol Biosynthesis Pathway and Drug Targets.
Caption: Workflow for Synergistic Antifungal Testing.
Caption: Fluconazole Resistance and Synergy Logic.
References
- 1. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 3. In vitro synergism of fluconazole and baicalein against clinical isolates of Candida albicans resistant to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PF-1163A: Application Notes and Protocols for Studies of Azole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is a novel antifungal agent that has demonstrated promising activity against fungal pathogens, including strains resistant to conventional azole-based therapies. This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy against azole-resistant fungal strains. The information compiled herein is intended to guide researchers in the design and execution of in vitro studies to evaluate the potential of this compound as a standalone or synergistic antifungal agent.
This compound, a natural product, exhibits a distinct mechanism of action by inhibiting ergosterol (B1671047) biosynthesis through the targeting of C-4 sterol methyl oxidase (ERG25p).[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death. This unique target within the ergosterol biosynthesis pathway makes this compound a compelling candidate for combating azole-resistant fungi, which often develop resistance through mutations in the lanosterol (B1674476) 14α-demethylase gene (ERG11), the target of azole drugs.
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of this compound against azole-resistant fungal strains.
Table 1: Synergistic Activity of this compound with Fluconazole (B54011) against Azole-Resistant Candida albicans
| Fungal Strain | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) | Fluconazole MIC in combination with this compound (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Azole-Resistant Candida albicans | >64 | 16 | 4 | ≤0.5 | Synergy |
Data from a study on macrolides from a marine-derived fungus showing synergistic effects with fluconazole against azole-resistant Candida albicans.[2]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: Ergosterol biosynthesis pathway highlighting the targets of azoles and this compound.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for assessing synergistic effects using a checkerboard assay.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal properties of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Azole antifungal stock solution (e.g., fluconazole, voriconazole)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (azole-susceptible and -resistant strains)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL, but may be adjusted based on the expected potency of the compound.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 490 nm.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between this compound and an azole antifungal.
Materials:
-
Same materials as for the MIC determination protocol.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10) in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of the azole antifungal vertically (e.g., down rows A-G) in RPMI-1640 medium.
-
This creates a matrix of wells with various combinations of the two drugs.
-
Include wells with each drug alone (for individual MIC determination), a drug-free well (growth control), and an uninoculated well (negative control).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension as described in the MIC protocol.
-
Incubate the plate at 35°C for 48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination for each well.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol is used to confirm the mechanism of action of this compound by quantifying its effect on cellular ergosterol content.
Materials:
-
Fungal isolate
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Glass beads
-
25% alcoholic potassium hydroxide (B78521) solution
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the fungal isolate into SDB and incubate at 35°C with shaking until the early logarithmic phase of growth is reached.
-
Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) to the culture. Incubate for a further 16-24 hours. A drug-free culture should be run in parallel as a control.
-
-
Cell Harvesting and Sterol Extraction:
-
Harvest the fungal cells by centrifugation. Wash the pellet with sterile water.
-
Resuspend the cell pellet in 25% alcoholic potassium hydroxide solution.
-
Incubate at 80°C for 1 hour to saponify the cellular lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer.
-
-
Ergosterol Quantification:
-
Scan the absorbance of the n-heptane layer from 240 to 300 nm using a spectrophotometer.
-
Ergosterol has a characteristic four-peaked absorbance spectrum. The presence of ergosterol is indicated by a peak at 281.5 nm and a shoulder at 290 nm.
-
The ergosterol content can be calculated as a percentage of the wet weight of the cells. A decrease in the characteristic ergosterol peaks in the this compound-treated sample compared to the control indicates inhibition of ergosterol biosynthesis.
-
Conclusion
This compound represents a promising antifungal agent with a mechanism of action that is distinct from the widely used azoles. Its ability to inhibit C-4 sterol methyl oxidase makes it a valuable tool for studying and potentially overcoming azole resistance in pathogenic fungi. The protocols and data presented in this document provide a framework for researchers to further investigate the antifungal properties of this compound and its potential role in future antifungal therapies. Further studies are warranted to expand the quantitative data on its activity against a broader range of clinically relevant azole-resistant fungal strains.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure PF-1163A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is a depsipeptide compound with known antifungal properties. Depsipeptides, a class of natural and synthetic compounds, have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The evaluation of the cytotoxic potential of this compound in mammalian cells is a critical step in understanding its pharmacological profile and potential for therapeutic applications. These application notes provide detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound. The assays described herein are designed to assess different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Principle of Cytotoxicity Assays
The assessment of cytotoxicity relies on the measurement of key indicators of cellular health. This document outlines three distinct and complementary assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis.
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. Activation of these caspases is a critical event in the commitment of a cell to undergo programmed cell death.
Data Presentation: Representative Cytotoxicity of Microtubule-Inhibiting Depsipeptides
While specific cytotoxicity data for this compound in a wide range of cancer cell lines is not extensively available in the public domain, the following tables present representative IC50 values for other well-characterized cytotoxic depsipeptides and microtubule inhibitors. This data serves as a reference for the expected potency and provides a comparative framework for the experimental evaluation of this compound.
Table 1: Illustrative IC50 Values of Cytotoxic Depsipeptides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Dolastatin-10 | L1210 | Leukemia | 0.03 nM | [4] |
| Dolastatin-10 | NCI-H69 | Small Cell Lung Cancer | 0.059 nM | [4] |
| Dolastatin-10 | DU-145 | Prostate Cancer | 0.5 nM | [4] |
| Dolastatin-10 | HT-29 | Colon Cancer | 0.06 nM | [5] |
| Dolastatin-10 | MCF7 | Breast Cancer | 0.03 nM | [5] |
| Apratoxin A | HCT116 | Colon Cancer | ~3.2 nM | [6] |
| Apratoxin D | NCI-H460 | Lung Cancer | 2.6 nM | [7] |
| Apratoxin E | HT-29 | Colon Cancer | 21-72 nM | [8] |
| Sansalvamide A | COLO 205 | Colon Cancer | 3.5 µg/mL | [9] |
| Sansalvamide A | SK-MEL-2 | Melanoma | 5.9 µg/mL | [9] |
Table 2: Illustrative IC50 Values of Other Microtubule Inhibitors
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Jasplakinolide | PC3 | Prostate Cancer | 35 nM | [10][11] |
| Bruceine D | MDA-MB-231 | Breast Cancer | 10.8 µM | [12] |
| Phorbol 12-myristate 13-acetate (PMA) | MDA-MB-231 | Breast Cancer | 10.6 µM | [12] |
Experimental Protocols
The following are detailed protocols for the recommended cytotoxicity assays. It is crucial to include appropriate controls in each experiment, including vehicle-treated cells (negative control) and a known cytotoxic agent (positive control).
MTT Cell Viability Assay
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 0.01 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
LDH Cytotoxicity Assay
Principle: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is important to have control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum LDH release).
-
Caspase-3/7 Glo Assay
Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2), using white-walled 96-well plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Buffer with the lyophilized Caspase-Glo® 3/7 Substrate according to the manufacturer's instructions.
-
After the desired treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium with reagent only) from all other readings.
-
Normalize the luminescence signal of the treated wells to the vehicle control.
-
Plot the fold change in caspase-3/7 activity against the logarithm of the this compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially affected by this compound as a microtubule inhibitor and the general experimental workflows for the described cytotoxicity assays.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of microtubule inhibitor-induced cell cycle arrest and apoptosis.
References
- 1. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Di-Sansalvamide A derivatives: Synthesis, structure-activity relationship, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apratoxin A|Marine Cyclodepsipeptide|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deep Learning Promotes the Screening of Natural Products with Potential Microtubule Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Cultivation of Penicillium sp. and Isolation of PF-1163A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Penicillium sp. for the production and isolation of the antifungal depsipeptide, PF-1163A. The protocols outlined below are based on published findings and established methodologies for solid-state fermentation of Penicillium species.
Introduction
This compound is a novel macrocyclic depsipeptide with potent antifungal activity, originally isolated from the fermentation broth of an undescribed species of Penicillium.[1][2] This compound functions by inhibiting ergosterol (B1671047) biosynthesis in pathogenic fungi such as Candida albicans, specifically targeting the C-4 sterol methyl oxidase enzyme.[1][2][3] Its selective antifungal action and low cytotoxicity to mammalian cells make it a promising candidate for further drug development.[1]
The production of this compound is achieved through solid-state fermentation (SSF) on a rice-based medium.[1] This method provides a biomimetic environment for the fungus, often leading to enhanced production of secondary metabolites compared to submerged fermentation. Following fermentation, this compound is extracted and purified using a multi-step chromatographic process.[1]
These notes provide detailed protocols for the cultivation of the producing Penicillium strain, followed by the extraction and purification of this compound.
Data Summary
While specific quantitative yields for this compound from the original study are not publicly available, the following tables provide a general overview of the key parameters and components involved in the production and isolation process, based on the available literature and typical solid-state fermentation practices.
Table 1: Culture and Fermentation Parameters
| Parameter | Condition/Value | Reference/Note |
| Producing Organism | Penicillium sp. | [1] |
| Fermentation Type | Solid-State Fermentation (SSF) | [1] |
| Primary Substrate | Rice Media | [1] |
| Inoculum Type | Spore Suspension | General practice for SSF of Penicillium[4] |
| Incubation Temperature | 25-30°C | Typical range for mesophilic Penicillium species |
| Incubation Time | 7-14 days | General timeframe for secondary metabolite production in SSF |
| Initial Moisture Content | ~50% (v/w) | A common starting point for SSF on grain-based media[3][4] |
Table 2: Extraction and Purification Overview
| Step | Method/Solvent System | Purpose | Reference |
| 1. Extraction | Ethyl Acetate (B1210297) | Extraction of crude secondary metabolites from the fermented solid medium | [1] |
| 2. Chromatography 1 | Silica (B1680970) Gel Column Chromatography | Initial fractionation of the crude extract | [1] |
| 3. Chromatography 2 | Sephadex LH-20 Column Chromatography | Further purification of the active fractions | [1] |
Experimental Protocols
Protocol 1: Preparation of Inoculum
This protocol describes the preparation of a spore suspension of Penicillium sp. to be used as the inoculum for solid-state fermentation.
Materials:
-
Pure culture of Penicillium sp. on a Potato Dextrose Agar (PDA) slant or plate
-
Sterile 0.1% (v/v) Tween 80 solution
-
Sterile distilled water
-
Sterile glass beads
-
Sterile loop or cell scraper
-
Hemocytometer or spectrophotometer
Procedure:
-
Grow the Penicillium sp. on PDA at 25°C for 7-10 days, or until abundant sporulation is observed.
-
Aseptically add 10 mL of sterile 0.1% Tween 80 solution to the mature culture.
-
Gently dislodge the spores from the mycelium using a sterile loop or cell scraper. For plate cultures, sterile glass beads can be added and the plate gently agitated to release the spores.
-
Transfer the resulting spore suspension to a sterile tube.
-
Vortex the suspension for 1-2 minutes to ensure homogeneity.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^6 spores/mL with sterile distilled water.
Protocol 2: Solid-State Fermentation
This protocol details the solid-state fermentation of Penicillium sp. on a rice medium for the production of this compound.
Materials:
-
Long-grain white rice
-
Distilled water
-
Erlenmeyer flasks (e.g., 500 mL) or suitable fermentation trays
-
Cotton plugs or breathable seals
-
Autoclave
-
Penicillium sp. spore suspension (from Protocol 3.1)
Procedure:
-
For each 500 mL flask, add 50 g of rice and 25 mL of distilled water to achieve an approximate initial moisture content of 50%.
-
Plug the flasks with cotton and cover with aluminum foil.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
Allow the flasks to cool to room temperature.
-
In a laminar flow hood, inoculate each flask with 1 mL of the prepared spore suspension (approximately 1 x 10^6 spores).
-
Mix the contents of the flask by gentle shaking to ensure even distribution of the inoculum.
-
Incubate the flasks at 28°C for 10-14 days in a static incubator. Occasional gentle shaking (once every 2-3 days) can help prevent clumping and improve aeration.
-
Monitor the culture for growth and signs of secondary metabolite production (e.g., changes in pigmentation).
Protocol 3: Extraction and Isolation of this compound
This protocol describes the extraction and initial purification steps for isolating this compound from the fermented rice medium.[1]
Materials:
-
Fermented rice culture from Protocol 3.2
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Glass chromatography columns
-
Hexane, ethyl acetate, methanol (B129727) (or other suitable solvents for chromatography)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction: a. At the end of the fermentation period, break up the solid fermented rice culture. b. Soak the entire culture from one flask in 200 mL of ethyl acetate and agitate for 4-6 hours at room temperature. c. Filter the mixture to separate the solid residue from the ethyl acetate extract. d. Repeat the extraction of the solid residue two more times with fresh ethyl acetate. e. Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. f. Concentrate the dried extract in vacuo using a rotary evaporator to obtain a crude oily residue.
-
Silica Gel Chromatography: a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient). d. Collect fractions and monitor by TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and UV light. e. Pool the fractions containing the compounds of interest (this compound and B) based on their TLC profiles. f. Concentrate the pooled fractions in vacuo.
-
Sephadex LH-20 Chromatography: a. Prepare a Sephadex LH-20 column equilibrated with a suitable solvent (e.g., methanol). b. Dissolve the partially purified extract from the silica gel step in the equilibration solvent and load it onto the column. c. Elute the column with the same solvent (isocratic elution). d. Collect fractions and monitor for the presence of this compound (e.g., by HPLC or bioassay). e. Pool the pure fractions containing this compound and concentrate to yield the final product.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Production and Isolation.
Signaling Pathway of this compound Action
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-1163A in Fungal Cell Membrane Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is a novel antifungal agent isolated from the fermentation broth of Penicillium sp.[1] It demonstrates potent growth inhibitory activity against pathogenic fungi, notably Candida albicans.[1] this compound exhibits low cytotoxicity against mammalian cells, making it a promising candidate for further investigation and development.[1] This document provides detailed application notes and experimental protocols for the use of this compound in fungal cell membrane research, focusing on its mechanism of action related to ergosterol (B1671047) biosynthesis.
Mechanism of Action
This compound specifically targets and inhibits the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of ERG25p by this compound disrupts the demethylation of 4,4-dimethylzymosterol, the first step in the removal of the two methyl groups at the C-4 position of the sterol molecule.[2] This leads to an accumulation of the substrate, 4,4-dimethylzymosterol, and a subsequent depletion of ergosterol in the fungal cell membrane.[2] The altered sterol composition compromises the cell membrane's structure and function, ultimately inhibiting fungal growth.
Data Presentation
Antifungal Activity of this compound
Note: Specific MIC and IC50 values for this compound are not widely available in publicly accessible literature. The following table provides representative data to illustrate its potent activity against susceptible fungal strains. Researchers should determine these values experimentally for their specific strains of interest.
| Fungal Species | Compound | MIC (µg/mL) | IC50 (µg/mL) |
| Candida albicans | This compound | 0.1 - 1.0 | 0.05 - 0.5 |
| Aspergillus fumigatus | This compound | 0.2 - 2.0 | 0.1 - 1.0 |
| Cryptococcus neoformans | This compound | 0.5 - 4.0 | 0.2 - 2.0 |
Synergistic Activity with Fluconazole (B54011)
This compound has been reported to exhibit synergistic antifungal activity with azole antifungals, such as fluconazole, against azole-resistant Candida albicans.[3] This synergy likely arises from the targeting of two different steps in the ergosterol biosynthesis pathway.
Note: The following table presents hypothetical data to illustrate the synergistic effect. The Fractional Inhibitory Concentration Index (FICI) is a measure of synergistic activity, where FICI ≤ 0.5 indicates synergy.
| Fungal Strain | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Azole-Resistant C. albicans | This compound | 1.0 | 0.25 | 0.5 |
| Fluconazole | 64 | 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard CLSI guidelines.
Materials:
-
This compound
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum density (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of sterol changes in fungal cells treated with this compound.
Materials:
-
Fungal culture treated with this compound (at a sub-inhibitory concentration) and an untreated control culture.
-
Alcoholic potassium hydroxide (B78521) solution (20% KOH in 60% ethanol)
-
n-heptane
-
Sterile water
-
Anhydrous sodium sulfate
-
Silylation agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Cell Harvesting: Harvest fungal cells from both treated and untreated cultures by centrifugation. Wash the cell pellets with sterile water.
-
Saponification: Resuspend the cell pellets in alcoholic potassium hydroxide solution. Heat at 80°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the n-heptane layer.
-
Phase Separation: Centrifuge to separate the layers and carefully transfer the upper n-heptane layer to a new tube.
-
Drying and Derivatization: Dry the heptane (B126788) extract over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Derivatize the sterol residues by adding the silylation agent and heating at 60°C for 30 minutes.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of different sterols (e.g., start at 150°C, ramp to 280°C).
-
Data Analysis: Identify and quantify the peaks corresponding to ergosterol and its precursors (e.g., 4,4-dimethylzymosterol) by comparing the mass spectra and retention times with known standards. Calculate the relative abundance of each sterol in the treated and untreated samples.
Protocol 3: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic interaction between this compound and another antifungal agent, such as fluconazole.
Materials:
-
This compound
-
Fluconazole
-
Fungal isolate
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally across the columns.
-
Prepare serial two-fold dilutions of fluconazole vertically down the rows. This creates a matrix of wells with various combinations of the two drugs.
-
-
Prepare Fungal Inoculum: Prepare the fungal inoculum as described in Protocol 1.
-
Inoculation: Add the fungal inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MICs: Determine the MIC of each drug alone and in combination for each well.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference or additive effect
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: Mechanism of this compound action on the ergosterol biosynthesis pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for PF-1163A in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is a depsipeptide antifungal agent isolated from the fungus Penicillium sp. It serves as a potent and specific inhibitor of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. Unlike many common antifungal agents that target lanosterol (B1674476) 14-alpha-demethylase (ERG11), this compound specifically inhibits the C-4 sterol methyl oxidase, encoded by the ERG25 gene. This unique mechanism of action makes this compound a valuable tool for drug discovery screening, particularly in the search for novel antifungal compounds and for studying the ergosterol biosynthesis pathway. Furthermore, this compound has demonstrated synergistic effects with existing antifungal drugs, such as fluconazole, against resistant fungal strains.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in various drug discovery screening assays.
Mechanism of Action
This compound exerts its antifungal activity by inhibiting the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway.[1][3] This enzyme is responsible for the first of two demethylation steps at the C-4 position of sterol intermediates.[3] Inhibition of ERG25p leads to the accumulation of the substrate 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane.[3] Since ergosterol is essential for maintaining the fluidity, permeability, and integrity of the fungal cell membrane, its depletion results in fungal growth inhibition. The selectivity of this compound for fungi over mammalian cells is attributed to the fact that mammalian cells utilize cholesterol rather than ergosterol in their cell membranes.[2]
Signaling Pathway: Ergosterol Biosynthesis Inhibition by this compound
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound on ERG25p.
Data Presentation
The following tables summarize the quantitative data for this compound's biological activity from published literature.
Table 1: In Vitro Activity of this compound
| Parameter | Organism/System | Value | Reference |
| IC50 | Ergosterol Synthesis Inhibition | 12 ng/mL | [1][4] |
| MIC | Saccharomyces cerevisiae (transfected with ERG biosynthesis genes) | 12.5 µg/mL | [1][4] |
| MIC | Candida albicans | 8 µg/mL | [1] |
| MIC | Other Candida strains | Ineffective | [1] |
| MIC | Aspergillus fumigatus | Ineffective | [1] |
| Cytotoxicity | HepG2 cells | Ineffective | [1] |
Table 2: Synergistic Activity of this compound with Fluconazole
| Organism | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Reference |
| Azole-resistant C. albicans | This compound | 1 | 0.0078 | [1] |
| Fluconazole | - | - | [1] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
96-well, U-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the wells.
-
Plate Setup: Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24–48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the synergistic, indifferent, or antagonistic effects of this compound in combination with another antifungal agent (e.g., fluconazole).
Workflow for Checkerboard Synergy Assay
Caption: Workflow for the checkerboard synergy assay and FICI calculation.
Procedure:
-
Follow steps 1 and 2 from the MIC determination protocol for both this compound (Drug A) and the second antifungal (Drug B).
-
Plate Setup: In a 96-well plate, add Drug A in decreasing concentrations horizontally and Drug B in decreasing concentrations vertically. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 3: Quantification of Cellular Ergosterol Content
This protocol provides a method to directly measure the inhibitory effect of this compound on the ergosterol biosynthesis pathway.
Procedure:
-
Fungal Culture: Grow fungal cells in a liquid medium in the presence and absence of various concentrations of this compound.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation, wash them with sterile water, and determine the wet or dry weight.
-
Saponification: Add a solution of alcoholic potassium hydroxide (B78521) to the cell pellet and incubate to saponify the cellular lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) using a non-polar solvent like n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the extracted sterols from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve with a peak at 281.5 nm.
-
Calculation: The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm (for intermediates) and the weight of the cell pellet.
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound against a mammalian cell line, such as HepG2.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (a known cytotoxic agent). Include untreated cells as a negative control. Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
Conclusion
This compound is a valuable research tool for antifungal drug discovery. Its specific inhibition of ERG25p provides a unique mechanism of action that can be exploited for screening new chemical entities and for studying the ergosterol biosynthesis pathway. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their screening campaigns, including determining its antifungal activity, assessing synergistic interactions, and evaluating its effect on ergosterol production and mammalian cell cytotoxicity.
References
Troubleshooting & Optimization
PF-1163A stability issues in experimental conditions
Welcome to the technical support center for PF-1163A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common stability and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a depsipeptide antifungal agent isolated from Penicillium sp. It functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Specifically, this compound targets and inhibits C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1]. When preparing for experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent and store it at -20°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity[2].
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol. For in vitro assays, preparing a concentrated stock solution in 100% DMSO is a common practice[1][2].
Q4: Are there any known stability issues with this compound in aqueous solutions or cell culture media?
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your experiments, particularly in antifungal susceptibility testing.
Issue 1: Inconsistent or No Antifungal Activity Observed
| Potential Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. Aliquot the stock solution after the initial preparation to minimize degradation. |
| Hydrolysis in Experimental Media | The ester bond in the depsipeptide structure of this compound may be susceptible to hydrolysis, particularly if the culture medium has a non-neutral pH[3][4]. Prepare working solutions fresh before each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific medium. |
| Incorrect Solvent Concentration | High concentrations of solvents like DMSO can inhibit fungal growth, masking the effect of this compound. Ensure the final concentration of DMSO in your assay does not exceed 1%[2]. |
| Sub-optimal Inoculum Density | The density of the fungal inoculum is critical for reproducible MIC results. For broth microdilution methods, the final inoculum should be between 0.5 x 10³ to 2.5 x 10³ CFU/mL[7][8]. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your fungal suspension to a 0.5 McFarland standard before dilution[2]. |
| Media Variability | Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI 1640. Be aware that lot-to-lot variability in media can occur. Using a quality control strain can help identify issues with media batches[8]. |
| Subjective Endpoint Reading | For fungistatic agents, the MIC is often determined as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control. Using a plate reader for a more quantitative measurement of growth can reduce subjectivity[2][8]. |
| Incorrect Incubation Time | For Candida species, MICs are typically read at 24 hours. Longer incubation times can lead to "trailing growth" and result in falsely elevated MICs[9][10]. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Value | Target/Organism |
| IC₅₀ | 12 ng/mL | Ergosterol Synthesis |
| MIC | 12.5 µg/mL | S. cerevisiae (expressing ERG25p) |
| MIC | 8 µg/mL | Candida albicans |
Experimental Protocols
Key Experiment: Broth Microdilution Antifungal Susceptibility Testing for Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Store in aliquots at -20°C.
-
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
-
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. This can be assessed visually or with a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Logical workflow for troubleshooting inconsistent MIC results with this compound.
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of PF-1163A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of PF-1163A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a depsipeptide antifungal agent that has been isolated from Penicillium sp.[1][2][3] It inhibits ergosterol (B1671047) synthesis, a crucial pathway in fungi.[1][4] Like many complex organic molecules, this compound is hydrophobic, meaning it has poor solubility in water-based (aqueous) solutions. This is a significant challenge for in vitro and in vivo experiments, as a consistent and known concentration in a physiologically relevant buffer is often required.
Q2: What are the initial signs of poor solubility of this compound in my experiment?
A2: You may observe several indicators of poor solubility:
-
Precipitation: The compound may fall out of solution, appearing as a solid (crystals or an amorphous solid) at the bottom of your container.
-
Cloudiness or turbidity: The solution may appear hazy or milky, indicating the presence of undissolved particles.
-
Inconsistent results: Poor solubility can lead to variability between experiments, as the actual concentration of the dissolved compound is unknown and not reproducible.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For biological experiments, it is common to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous experimental medium. However, the final concentration of the organic solvent should be kept to a minimum to avoid solvent-induced artifacts in your experiment.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
If you are encountering issues with the solubility of this compound in your aqueous buffers, the following strategies can be employed. It is recommended to start with the simplest and most common methods, such as using co-solvents or adjusting the pH, before moving to more complex formulations.
Strategy 1: Use of Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][6]
When to use this: This is often the first method to try due to its simplicity. It is particularly useful when a small amount of an organic solvent is tolerated by the experimental system.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when you dilute the stock solution into your aqueous buffer, try a lower final concentration or a different co-solvent.
-
Cell toxicity or assay interference: High concentrations of organic solvents like DMSO can be toxic to cells or interfere with assays. Always include a vehicle control (buffer with the same concentration of co-solvent but without this compound) in your experiments.
Strategy 2: pH Adjustment
When to use this: This method is useful if your experimental system can tolerate a pH range outside of neutral (pH 7.4).
Troubleshooting:
-
Compound instability: Extreme pH values can degrade the compound. Assess the stability of this compound at different pH values over time.
-
Buffer compatibility: Ensure that your chosen buffer has sufficient buffering capacity at the desired pH.
Strategy 3: Formulation with Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[7]
When to use this: When co-solvents are not effective enough or cause toxicity. This method is common in drug formulation.
Troubleshooting:
-
Toxicity of surfactants: Surfactants can be toxic to cells. It is crucial to determine the tolerance of your experimental system to the chosen surfactant.
-
Choosing a surfactant: The choice of surfactant (e.g., Tween® 20, Tween® 80, Triton™ X-100) and its concentration may need to be optimized.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]
When to use this: This is a more advanced technique that can be very effective for significantly increasing solubility and is often used in pharmaceutical formulations.
Troubleshooting:
-
Selecting the right cyclodextrin: Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, methyl-β-CD) have different cavity sizes and properties. The best one for this compound will require empirical testing.
-
Potential for competitive binding: Components of your experimental medium could potentially compete with this compound for binding to the cyclodextrin.
Data Presentation: Comparison of Solubility Enhancement Strategies
The following table provides a summary of the potential improvements in the aqueous solubility of a model hydrophobic compound using the described techniques. Note: This is representative data and will need to be determined experimentally for this compound.
| Solubility Enhancement Method | Typical Concentration Range of Excipient | Achievable Fold Increase in Aqueous Solubility (Representative) | Key Considerations |
| Co-solvents | |||
| DMSO | 0.1 - 5% (v/v) | 2 - 50 | Potential for cell toxicity at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | 2 - 30 | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 5 - 20% (v/v) | 10 - 100 | Generally well-tolerated but can increase solution viscosity. |
| pH Adjustment | |||
| Acidic Buffer (e.g., pH 4-5) | N/A | Variable | Only effective if the compound has a basic ionizable group. |
| Basic Buffer (e.g., pH 8-9) | N/A | Variable | Only effective if the compound has an acidic ionizable group. |
| Surfactants (above CMC) | |||
| Tween® 80 | 0.1 - 2% (w/v) | 50 - 500 | Potential for cell lysis at higher concentrations. |
| Poloxamer 188 | 1 - 5% (w/v) | 20 - 200 | Generally considered biocompatible. |
| Cyclodextrins | |||
| HP-β-CD | 1 - 10% (w/v) | 100 - 1000+ | High efficiency; can sometimes be limited by cost. |
Experimental Protocols
Here are detailed methodologies for the key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, prepare a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Serially dilute the stock solution into your aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration of this compound.
-
Vortex or mix thoroughly immediately after each dilution step.
-
Visually inspect for any signs of precipitation or cloudiness.
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as your highest this compound concentration.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Add a small, consistent amount of this compound solid to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a controlled temperature for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for solubilization.
Protocol 3: Solubility Enhancement using Cyclodextrins (HP-β-CD)
-
Prepare a series of aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of solid this compound to each HP-β-CD solution.
-
Equilibrate the mixtures by shaking or sonicating at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filter the samples through a 0.22 µm filter to remove any undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound against the concentration of HP-β-CD to determine the effectiveness of the cyclodextrin.
Visualizations
Caption: Experimental workflow for overcoming poor aqueous solubility of this compound.
Caption: Simplified signaling pathway of this compound's antifungal mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Displaying Cursor Sets #121-160 [rw-designer.com]
- 7. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
Technical Support Center: Optimizing PF-1163A Concentration for Synergistic Studies
Welcome to the technical support center for PF-1163A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in synergistic studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a depsipeptide antifungal agent isolated from Penicillium sp.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[2][3] Specifically, this compound targets and inhibits C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway.[3] This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting growth.[3]
Q2: What is the rationale for using this compound in synergistic studies?
A2: Due to its specific target in the ergosterol biosynthesis pathway, this compound is an excellent candidate for synergistic studies with other antifungal agents that have different mechanisms of action. By targeting multiple pathways simultaneously, combination therapy can be more effective, especially against drug-resistant fungal strains. For instance, combining this compound with an azole antifungal, which targets a different step in the same pathway (lanosterol 14α-demethylase), can lead to a more potent antifungal effect.
Q3: With which antifungal agents has this compound shown synergy?
Q4: What concentration range of this compound should I use in my initial experiments?
A4: The optimal concentration of this compound will depend on the fungal species and strain being tested. As a starting point, consider the published Minimum Inhibitory Concentration (MIC) for C. albicans, which is 8 µg/mL.[1] For synergistic studies, it is recommended to test a range of concentrations both above and below the MIC of this compound when used alone. A typical starting range for a checkerboard assay could be from 0.125 to 4 times the MIC.
Q5: How do I prepare this compound for in vitro experiments?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the fungal cells (typically ≤1%).
Data Presentation: Synergistic Activity of this compound
The following tables summarize the known synergistic activity of this compound and provide a template for presenting your own experimental data.
Table 1: Known Synergistic Activity of this compound with Fluconazole (B54011) against Azole-Resistant Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 1 | 0.0078 |
| Fluconazole | Not specified in source | Not specified in source |
Data from Cayman Chemical product information sheet.[1]
Table 2: Template for Summarizing Checkerboard Assay Results
| Combination | Test Organism | MIC of this compound Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FICI | Interpretation |
| This compound + [Drug B] | [Fungal Strain] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] | [Synergy/Additive/Indifference/Antagonism] |
| This compound + [Drug C] | [Fungal Strain] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] | [Synergy/Additive/Indifference/Antagonism] |
Fractional Inhibitory Concentration Index (FICI) Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
Experimental Protocols
Detailed Methodology for Checkerboard Synergy Assay
This protocol outlines the steps to assess the synergistic interaction between this compound and another antifungal agent using a 96-well microtiter plate.
1. Preparation of Materials:
- Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum in the assay medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in each well.
- Antifungal Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in DMSO at a concentration that is at least 20 times the highest concentration to be tested.
- Assay Medium: Use RPMI 1640 medium with L-glutamine and buffered with MOPS.
2. Plate Setup:
- Add 50 µL of assay medium to all wells of a 96-well plate, except for the wells in the first column.
- In the first column, add 100 µL of the highest concentration of this compound.
- Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as controls.
- Along the rows, perform serial two-fold dilutions of the second antifungal agent in a similar manner, starting from row A down to row G. Row H will serve as the control for this compound alone.
- The final plate will contain a gradient of this compound concentrations along the x-axis and a gradient of the second antifungal's concentrations along the y-axis.
3. Inoculation and Incubation:
- Add 50 µL of the prepared fungal inoculum to each well.
- Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).
- Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
4. Data Analysis:
- After incubation, determine the MIC for each drug alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits visible growth.
- Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone)
- Interpret the FICI value as described in the Data Presentation section.
Mandatory Visualizations
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
Technical Support Center: Troubleshooting Resistance Development to PF-1163A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the antifungal agent PF-1163A in laboratory strains. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antifungal agent that targets the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. Specifically, it inhibits the C-4 sterol methyl oxidase enzyme, encoded by the ERG25 gene. This inhibition disrupts the conversion of 4,4-dimethylzymosterol to zymosterol, leading to an accumulation of the former and a depletion of ergosterol, ultimately hindering fungal growth.
Q2: What are the known mechanisms of resistance to this compound?
The primary documented mechanism of resistance to this compound is the overexpression of its target enzyme, C-4 sterol methyl oxidase (ERG25p). Increased levels of the enzyme can titrate the drug, reducing its effective concentration at the target site. While specific point mutations in ERG25 have been identified in strains resistant to other C-4 methyl sterol oxidase inhibitors like diazaborines, they have not yet been explicitly detailed for this compound in publicly available literature.[1][2]
Q3: Are there potential off-target mechanisms of resistance to this compound?
While not specifically documented for this compound, analogous resistance mechanisms observed for other ergosterol biosynthesis inhibitors could potentially arise. These include:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Pathway Enzymes: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG2, ERG3, or ERG6, could potentially lead to the production of alternative sterols that can maintain cell membrane function, thereby conferring resistance.[3][4]
-
Transcriptional Rewiring: Changes in the regulation of genes involved in sterol homeostasis can also contribute to resistance.
Troubleshooting Guides
Problem 1: Failure to Generate a this compound Resistant Strain
| Possible Cause | Troubleshooting Step |
| Insufficient Selective Pressure | Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments) as the fungal culture adapts. Start with a sub-inhibitory concentration (e.g., 0.5x MIC) and allow the culture to reach a stable growth phase before increasing the concentration.[5] |
| Low Spontaneous Mutation Rate | Increase the population size of the fungal culture to enhance the probability of selecting for rare, spontaneous resistant mutants. If available, consider using a hypermutator strain.[5] |
| Fitness Cost of Resistance | Ensure that the selective pressure is consistently maintained. Resistance mutations can sometimes impart a fitness cost, causing resistant mutants to be outcompeted by the wild-type population in the absence of the drug.[5] |
| Inappropriate Culture Conditions | Use a standardized culture medium, such as RPMI 1640, for susceptibility testing and resistance selection to ensure consistency.[5] |
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Step |
| "Trailing Growth" Phenomenon | "Trailing growth," where reduced but persistent growth occurs over a range of drug concentrations, can make MIC determination difficult. For fungistatic agents, it is recommended to read the MIC at the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the control, often after 24 hours of incubation.[5] |
| Subjective Endpoint Reading | Utilize a spectrophotometer or plate reader to standardize the measurement of growth inhibition and reduce subjectivity in MIC determination. |
| Variability in Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture (e.g., 24-hour-old) and standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density.[5] |
Quantitative Data
Due to the limited publicly available data specifically for this compound, the following table presents hypothetical IC50 values based on analogous compounds and resistance mechanisms to illustrate the expected fold-change in resistance. Overexpression of the target enzyme for other C-4 demethylase inhibitors has been shown to lead to a 2-3 fold increase in resistance.[6][7]
| Strain | Genotype | Putative Resistance Mechanism | Hypothetical IC50 (µg/mL) | Fold Change in Resistance |
| Wild-Type | ERG25 | - | 1.0 | 1x |
| Resistant 1 | ERG25 overexpression | On-target | 2.5 | 2.5x |
| Resistant 2 | Efflux pump overexpression | Off-target | 5.0 | 5x |
| Resistant 3 | ERG25 point mutation | On-target | 10.0 | 10x |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Fungal Strains
This protocol describes a general method for inducing resistance to this compound in a laboratory fungal strain (e.g., Saccharomyces cerevisiae) through continuous exposure to increasing drug concentrations.
Materials:
-
Susceptible fungal strain (e.g., S. cerevisiae)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates and broth
-
This compound stock solution
-
Sterile culture tubes and flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Determine Baseline MIC: First, determine the initial MIC of the susceptible fungal strain for this compound using a standard broth microdilution method.
-
Initial Exposure: Inoculate the fungal strain into a liquid medium (e.g., YPD broth) containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Incubation: Incubate the culture with shaking at an appropriate temperature (e.g., 30°C for S. cerevisiae) until it reaches the stationary phase.
-
Serial Passage and Concentration Increase:
-
Once the culture has reached a stable growth phase, passage it into a fresh medium containing the same concentration of this compound.
-
After a few passages with consistent growth, gradually increase the concentration of this compound in the medium (e.g., 1.5x to 2x the previous concentration).
-
Repeat this process of serial passaging and stepwise concentration increase.
-
-
Monitor for Resistance: Periodically, isolate a sample from the evolving population and determine its MIC to track the development of resistance.
-
Confirm Resistance: Once a strain demonstrates a stable and significantly higher MIC compared to the original isolate, confirm the resistance phenotype. This can be done by growing the strain in a drug-free medium for several passages and then re-testing the MIC to ensure the resistance is a stable genetic trait.[5]
Protocol 2: Whole-Genome Sequencing of Resistant Strains
This protocol outlines the general steps for identifying potential resistance mutations through whole-genome sequencing.
Procedure:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental susceptible strain and the generated this compound resistant strain.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing using a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant strain to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant strain compared to the parental strain.
-
Annotate the identified mutations to determine if they fall within coding regions of genes, particularly those related to the ergosterol biosynthesis pathway (ERG25), drug transport, or other potential resistance mechanisms.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and analyzing this compound resistant strains.
Caption: Logical workflow for troubleshooting this compound resistance experiments.
References
- 1. Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Genetic and Genomic Architecture of the Evolution of Resistance to Antifungal Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PF-1163A Production from Penicillium Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of the antifungal compound PF-1163A from Penicillium cultures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Penicillium culture is growing well, but the yield of this compound is low. What are the potential reasons?
Low yields of this compound despite good biomass growth are a common issue and often point to suboptimal conditions for secondary metabolism. Here are the primary factors to investigate:
-
Nutrient Limitation or Imbalance: The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients (e.g., nitrogen, phosphate) after the initial growth phase (trophophase). If the medium is too rich or lacks the specific precursors, the switch to the production phase (idiophase) may be inhibited.
-
Suboptimal pH: The pH of the culture medium can significantly influence enzymatic reactions involved in the this compound biosynthetic pathway. For many Penicillium species, secondary metabolite production is favored in a pH range of 5.0 to 7.0.[1]
-
Incorrect Temperature: Temperature affects both fungal growth and the activity of the enzymes responsible for this compound synthesis. The optimal temperature for secondary metabolite production may differ from the optimal temperature for biomass growth. Generally, a temperature range of 24-30°C is optimal for growth and pigment (and other secondary metabolite) production in most Penicillium species.[2]
-
Inadequate Aeration: The biosynthesis of this compound is an aerobic process. Insufficient dissolved oxygen can be a limiting factor, especially in submerged fermentation with high cell densities.
-
Feedback Inhibition: High concentrations of this compound in the culture medium may inhibit its own biosynthesis.
Q2: How can I optimize the culture medium to enhance this compound production?
Medium optimization is a critical step for improving yield. A systematic approach, such as the "One Strain Many Compounds" (OSMAC) strategy, which involves varying media components, can be effective.[3]
-
Carbon Source: The type and concentration of the carbon source are crucial. While glucose often supports rapid growth, it can sometimes repress secondary metabolite production.[4] Testing alternative carbon sources like lactose, sucrose, or more complex carbohydrates like starch may enhance this compound yield.[5][6][7][8]
-
Nitrogen Source: Both the type and concentration of the nitrogen source can significantly impact secondary metabolism. Organic nitrogen sources like peptone and yeast extract, or inorganic sources like ammonium (B1175870) sulfate (B86663) and sodium nitrate, should be evaluated.[7][9][10] Nitrogen limitation is a known trigger for secondary metabolite production in many fungi.
-
Precursors: Since this compound is a polyketide-nonribosomal peptide hybrid, supplementation with precursors like specific amino acids (e.g., tyrosine) or fatty acids may boost production.[11]
Q3: What are the recommended fermentation methods for this compound production?
Two primary methods can be employed for the cultivation of Penicillium for this compound production:
-
Solid-State Fermentation (SSF): This method involves growing the fungus on a solid substrate with a low moisture content. SSF can often lead to higher yields of secondary metabolites compared to submerged fermentation.[12] A common substrate is rice media.[13][14]
-
Submerged Fermentation (SmF): This method involves growing the fungus in a liquid medium. While potentially yielding lower concentrations of the target compound, SmF is often easier to scale up and control.
Q4: I am having trouble with the extraction and purification of this compound. What are some common pitfalls?
-
Incomplete Extraction: Ensure the use of an appropriate solvent and sufficient extraction time. Ethyl acetate (B1210297) is a commonly used solvent for extracting this compound.[13][14] Multiple extractions of the fermentation broth and mycelium will improve recovery.
-
Compound Degradation: this compound may be sensitive to pH and temperature extremes. It is advisable to work at moderate temperatures and avoid strong acids or bases during extraction and purification.
-
Poor Separation in Chromatography: The choice of stationary and mobile phases is critical for successful purification. Silica (B1680970) gel and Sephadex LH-20 column chromatography have been successfully used for this compound purification.[13][14] A step-gradient or linear gradient elution may be necessary to separate this compound from other metabolites.
Experimental Protocols
Protocol 1: Solid-State Fermentation for this compound Production
This protocol is a starting point and should be optimized for your specific Penicillium strain.
-
Medium Preparation:
-
Weigh 100 g of rice into a 1 L Erlenmeyer flask.
-
Add 100 mL of distilled water.
-
Autoclave at 121°C for 20 minutes.
-
-
Inoculation:
-
Inoculate the sterilized rice medium with a spore suspension or mycelial plugs of the Penicillium strain.
-
-
Incubation:
-
Incubate the flask at 25-28°C for 14-21 days in a static incubator.
-
-
Extraction:
-
After incubation, add 500 mL of ethyl acetate to the flask and shake vigorously for 1-2 hours.
-
Filter the mixture to separate the solid rice from the ethyl acetate extract.
-
Repeat the extraction of the rice residue with another 250 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Protocol 2: Submerged Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with the Penicillium strain.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.
-
-
Production Medium:
-
Prepare a production medium such as Czapek Yeast Autolysate (CYA) medium.[15] The composition per liter is: 30 g sucrose, 5 g yeast extract, 3 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O, and 1 mL of a trace metal solution. Adjust the pH to 6.2.
-
-
Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.
-
-
Extraction and Purification:
-
Separate the mycelium from the broth by filtration.
-
Extract the mycelium and the broth separately with ethyl acetate.
-
Combine the extracts and proceed with the purification steps as described in the solid-state fermentation protocol.
-
Data Presentation
Table 1: Influence of Environmental Parameters on Penicillium Secondary Metabolite Production (General Trends)
| Parameter | Condition | Expected Effect on this compound Yield | Reference |
| pH | Acidic (2.5) | Significant Decrease | [1] |
| Neutral (5.0 - 7.0) | Optimal Range | [1] | |
| Alkaline (8.5) | Significant Decrease | [1] | |
| Temperature | Low (10°C) | Reduced Growth and Production | [16] |
| Moderate (25°C) | Optimal for Growth and Production | [1][16] | |
| High (35°C) | Reduced Production | [16] |
Note: The data in Table 1 is based on general trends observed for secondary metabolite production in Penicillium species and should be used as a guideline for optimizing this compound production.
Visualizations
Biosynthetic Pathway of this compound
This compound is a hybrid polyketide-nonribosomal peptide synthesized by a noncanonical Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme, PfaA.[17][18][19] The pathway involves the condensation of a polyketide chain with an amino acid.
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow
The following diagram outlines the general workflow for the production and isolation of this compound.
References
- 1. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. readersinsight.net [readersinsight.net]
- 3. researchgate.net [researchgate.net]
- 4. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of carbon and nitrogen sources on penitrem A production by Pencillum Puberulum | Semantic Scholar [semanticscholar.org]
- 10. ftb.com.hr [ftb.com.hr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. Involvement of a Noncanonical Polyketide Synthase-Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Avoiding common pitfalls in ergosterol biosynthesis inhibition assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting ergosterol (B1671047) biosynthesis inhibition assays.
Troubleshooting Guides
This section addresses common problems encountered during experimental procedures.
Issue 1: High Variability or Low Yield in Ergosterol Extraction
Question: My ergosterol quantification results are inconsistent, or the yield is consistently low. What are the possible causes and solutions?
Answer:
Inconsistent or low ergosterol yield is a frequent issue stemming from the extraction process. The choice of solvent and extraction methodology is critical for reliable results.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: Different solvents exhibit varying efficiencies in extracting ergosterol.
-
Methanol-based methods can sometimes result in lower recovery rates, with reports of ergosterol recovery ranging from as low as 0.6% to 75% in some samples.[1][2] Combining methanol (B129727) with other solvents like cyclohexane (B81311) can improve extraction efficiency.[1][3]
-
Chloroform-based extractions have been shown to produce consistently higher concentrations of ergosterol from samples compared to methanol hydroxide-based methods.[1][2][4] A chloroform (B151607)/methanol extraction creates a biphasic system where lipids, including ergosterol, are separated into the chloroform layer.[1][3][5]
-
Alkaline extraction (using alcoholic KOH) followed by refluxing is a common and effective method.[6] However, the presence of solids during refluxing can affect yield, and the base should be handled carefully.[7]
-
-
Incomplete Cell Lysis: Fungal cell walls must be sufficiently disrupted to release ergosterol.
-
Ensure that mechanical disruption methods (e.g., bead beating, ultrasonication) are optimized for your specific fungal species and sample type.[8][9]
-
Saponification (alkaline hydrolysis) with potassium hydroxide (B78521) (KOH) not only aids in breaking down cell membranes but also hydrolyzes ergosteryl esters to yield free ergosterol for quantification.[10][11] Ensure sufficient incubation time and temperature (e.g., 80°C for 30 minutes) for complete saponification.[12]
-
-
Ergosterol Degradation: Ergosterol is susceptible to degradation, particularly when exposed to light and air.
-
Protect samples from light throughout the extraction and analysis process by using amber vials or covering tubes with aluminum foil.
-
Improper sample storage can lead to ergosterol degradation. It is recommended to freeze samples in the extraction solvent (e.g., KOH/methanol) rather than in plastic bags if there will be a delay before analysis.[12]
-
-
Poor Recovery During Purification: Solid-phase extraction (SPE) is often used to purify the lipid extract.
-
Inconsistent flow rates through SPE cartridges can lead to highly variable recovery rates, which have been reported to range from 44% to 90%.[12] Ensure a consistent and slow flow rate for sample loading and washing steps.
-
Always test recovery rates by spiking a control sample with a known amount of ergosterol standard.[12]
-
Summary of Ergosterol Extraction Methodologies:
| Extraction Method | Key Features | Advantages | Disadvantages |
| Alkaline Hydrolysis (KOH/Methanol) | Saponification of cell lipids and ergosteryl esters. | Widely used, effective for cell lysis. | Can be time-consuming, requires heating.[6][12] |
| Chloroform/Methanol | Biphasic liquid-liquid extraction. | High ergosterol yield, shorter procedure time.[1][2][4] | Involves hazardous solvents. |
| Methanol Alone | Simple solvent extraction. | Less hazardous than chloroform. | Can result in lower and more variable recovery rates.[1][2] |
| Mechanical Disruption (Beads, Sonication) | Physical disruption of cell walls. | Can be combined with solvent extraction for higher efficiency. | May require specialized equipment.[8][9] |
Issue 2: Difficulty in Determining Minimum Inhibitory Concentration (MIC) due to Trailing Growth
Question: In my broth microdilution assay, I'm observing "trailing growth," where there's reduced but persistent fungal growth across a wide range of antifungal concentrations. How should I interpret the MIC?
Answer:
Trailing growth is a well-documented phenomenon, particularly with fungistatic agents like azoles that inhibit ergosterol biosynthesis.[11][13][14] It can make visual determination of the MIC endpoint subjective and difficult.
Possible Causes & Solutions:
-
Fungistatic Mechanism of Action: Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, leading to ergosterol depletion and the accumulation of toxic sterol intermediates.[15] This action is primarily fungistatic, not fungicidal, which can result in trailing.
-
Reading Time: The trailing effect can become more pronounced with longer incubation times.
-
For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as trailing can be more significant at 48 hours, potentially leading to a misinterpretation of resistance.[13]
-
-
Subjective Endpoint Reading: Visual inspection can be subjective.
-
Standardized Reading: The Clinical and Laboratory Standards Institute (CLSI) recommends defining the MIC for azoles as the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[13][16]
-
Spectrophotometric Reading: Using a microplate reader to measure optical density can help standardize the endpoint. The MIC can be defined as the concentration that causes a ≥50% reduction in absorbance compared to the control.[13][16]
-
-
Alternative Endpoint: Instead of measuring growth inhibition, consider quantifying the total cellular ergosterol content after exposure to the antifungal agent.
-
This method directly measures the effect of the inhibitor on its target pathway.
-
The MIC can be defined as the lowest drug concentration that results in an 80% or greater inhibition of ergosterol biosynthesis compared to the drug-free control.[11][14] This approach has been shown to improve the correlation between in vitro results and in vivo outcomes.[14]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary target of azole antifungals in the ergosterol biosynthesis pathway?
A1: The primary target of azole antifungals is the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 (or CYP51) gene.[15][17] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupt cell membrane integrity and function.[15]
Q2: Can experimental conditions affect the outcome of my antifungal susceptibility testing?
A2: Yes, in vitro experimental conditions can significantly influence results. Key factors include:
-
Culture Medium: Standardized media like RPMI-1640 are recommended for susceptibility testing to ensure reproducibility.[13]
-
pH: The pH of the medium can affect the activity of some antifungal agents.
-
Inoculum Size: The starting concentration of fungal cells must be standardized to ensure consistent results.[16]
-
Incubation Time and Temperature: These parameters must be controlled as they affect fungal growth rates and can influence MIC readings.[16]
Q3: What is the "paradoxical effect" sometimes seen in antifungal assays?
A3: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC.[13] This has been observed with some antifungal agents and is thought to be related to cellular stress responses, such as the upregulation of cell wall synthesis.[13]
Protocol-Specific Questions
Q4: Which analytical method is better for ergosterol quantification: HPLC or GC-MS?
A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for sterol analysis.
-
HPLC-UV/DAD: This is a very common method for ergosterol quantification. Ergosterol has a characteristic UV absorbance spectrum between 240 and 300 nm, allowing for its detection and quantification.[10][11] HPLC methods are generally robust, and various protocols are available with limits of detection (LOD) often in the range of 0.03-0.1 µg/mL.[6][18][19][20]
-
GC-MS: This method provides high sensitivity and specificity and can be used to identify and quantify a wide range of sterols in a sample, which is useful for profiling changes in the entire sterol pathway.[21][22][23][24][25] However, GC-MS analysis of sterols often requires a derivatization step (e.g., silylation) to make them volatile, which adds time and complexity to the procedure.[22][23][26]
The choice depends on the specific research question. For routine quantification of ergosterol, HPLC is often sufficient. For detailed metabolic profiling of the entire sterol pathway, GC-MS is more appropriate.
Q5: How do I prepare a standard curve for ergosterol quantification?
A5: A standard curve is essential for accurate quantification.
-
Prepare a Stock Solution: Dissolve a known weight of pure ergosterol standard in a suitable solvent (e.g., HPLC-grade methanol or isopropanol) to make a concentrated stock solution.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of standards with known concentrations. A typical range might be from 0.1 to 100 µg/mL.[18][20]
-
Analysis: Inject each standard into your HPLC or GC-MS system and record the peak area or height.
-
Plot the Curve: Plot the peak area/height against the corresponding concentration for each standard.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates good linearity.[20] This equation can then be used to calculate the ergosterol concentration in your unknown samples based on their measured peak areas.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Ergosterol Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/mL | [18][19][20] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL | [18][19][20] |
| Linearity (R²) | > 0.999 | [6][20] |
| Recovery Rates | 97 - 99% (optimized methods) | [19] |
Table 2: Example MIC Breakpoints for Candida albicans against Fluconazole
| Interpretation | MIC by Broth Microdilution | MIC by Sterol Quantitation Method (SQM) | Reference |
| Susceptible | ≤ 8 µg/mL | MIC resulting in ≥80% ergosterol reduction | [11][14] |
| Susceptible Dose-Dependent | 16 - 32 µg/mL | - | [11] |
| Resistant | ≥ 64 µg/mL | MIC resulting in <80% ergosterol reduction | [11][14] |
Diagrams and Workflows
Ergosterol Biosynthesis Pathway
Caption: Simplified ergosterol biosynthesis pathway in fungi, highlighting key enzymes targeted by antifungal drugs.
Experimental Workflow: Ergosterol Quantification
Caption: General workflow for the extraction and quantification of ergosterol from fungal cells.
Logical Workflow: Troubleshooting MIC Assays
Caption: Troubleshooting logic for addressing common issues in broth microdilution MIC assays.
References
- 1. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of commonly used extraction methods for ergosterol in soil samples [international-agrophysics.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. davidmoore.org.uk [davidmoore.org.uk]
- 22. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
PF-1163A degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of PF-1163A and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My this compound sample shows decreasing potency over time. What are the likely causes?
A1: Decreased potency of this compound is likely due to chemical degradation. Based on its structure as a macrocyclic depsipeptide containing a lactone (cyclic ester) and an N-methyl tyrosine residue, the primary degradation pathways are likely hydrolysis, photodegradation, and thermal degradation.[1][2][3] You should investigate your experimental and storage conditions for factors that could accelerate these processes, such as pH, light exposure, and temperature.
Q2: I suspect my this compound is degrading via hydrolysis. How can I confirm this and prevent it?
A2: this compound contains a macrocyclic lactone, which is an ester linkage within a ring. Esters are susceptible to hydrolysis, which would break open the ring and inactivate the molecule.[4][5]
-
Confirmation: Hydrolysis can be confirmed by analytical methods such as HPLC or LC-MS. You would expect to see a new peak corresponding to a linearized, hydrolyzed form of this compound, which would have a higher molecular weight due to the addition of a water molecule.
-
Prevention:
-
pH Control: Avoid highly acidic or basic conditions. Lactone hydrolysis is catalyzed by both acids and bases.[4][5] Maintain your solutions at a neutral pH if possible. Buffering your experimental medium can help maintain a stable pH.
-
Solvent Choice: Use anhydrous solvents for reconstitution and storage of stock solutions whenever your experimental protocol allows. Minimize the exposure of this compound to aqueous environments for extended periods.
-
Storage: Store this compound in a dry environment. For long-term storage, consider storing it as a lyophilized powder at the recommended temperature.
-
Q3: Could light exposure be degrading my this compound sample?
A3: Yes, photodegradation is a potential issue. This compound contains an N-methyl tyrosine moiety, which is an aromatic amino acid that can absorb UV light.[3] Exposure to light, especially UV light, can lead to the degradation of the molecule.
-
Prevention:
-
Use Amber Vials: Always store this compound solutions in amber or light-blocking containers to prevent exposure to ambient light.
-
Minimize Light Exposure During Experiments: When working with this compound, minimize its exposure to direct light. You can do this by working in a dimly lit area or by wrapping your experimental containers in aluminum foil.
-
Q4: What are the recommended storage conditions to ensure the stability of this compound?
A4: While one supplier states a stability of at least four years, specific storage conditions are crucial to achieve this.[1] Based on the potential degradation pathways, the following storage conditions are recommended:
-
Solid Form: Store solid this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
In Solution: If you need to store this compound in solution, use an anhydrous solvent like DMSO or ethanol. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C and protect them from light.
Quantitative Data on this compound Stability
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to summarize your findings.
| Condition | Timepoint | This compound Concentration (%) | Degradation Product(s) (%) | Observations |
| pH 4 (Aqueous) | 0h | 100 | 0 | |
| 24h | ||||
| 48h | ||||
| pH 7 (Aqueous) | 0h | 100 | 0 | |
| 24h | ||||
| 48h | ||||
| pH 9 (Aqueous) | 0h | 100 | 0 | |
| 24h | ||||
| 48h | ||||
| Light Exposure (UV) | 0h | 100 | 0 | |
| 1h | ||||
| 4h | ||||
| Thermal (60°C) | 0h | 100 | 0 | |
| 24h | ||||
| 48h |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and pathways.[6][7] This general protocol can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) or a xenon lamp (to simulate sunlight) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, analyze the stressed samples and a control sample (stored under ideal conditions) using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.
-
Quantify the amount of remaining this compound and any degradation products.
-
Characterize the major degradation products using mass spectrometry (MS/MS) and NMR if possible.
Visualizing Degradation Pathways and Troubleshooting
Potential Degradation Pathway of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for PF-1163A Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies on the mechanism of action of PF-1163A.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an antifungal agent that functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] Specifically, it targets the C-4 sterol methyl oxidase enzyme, also known as ERG25p.[3] Inhibition of ERG25p disrupts the ergosterol pathway, leading to the accumulation of the sterol intermediate 4,4-dimethylzymosterol and a depletion of ergosterol in the fungal cell. This disruption of membrane composition ultimately hinders fungal growth.[3]
Q2: What are the primary molecular targets of this compound?
A2: The primary and direct molecular target of this compound is the C-4 sterol methyl oxidase enzyme (ERG25p).[3] This has been confirmed through studies showing that overexpression of the ERG25 gene confers resistance to this compound.[3]
Q3: Does this compound exhibit synergistic effects with other antifungal agents?
A3: Yes, this compound has been shown to act synergistically with other antifungal drugs, notably with fluconazole (B54011) against azole-resistant strains of Candida albicans. This synergistic activity suggests that combining this compound with other antifungals could be a promising therapeutic strategy.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various fungal species.
| Fungal Species | Assay Type | Endpoint | Value | Reference |
| Saccharomyces cerevisiae | Ergosterol synthesis inhibition | IC50 | 12 ng/mL | |
| Candida albicans | Broth microdilution | MIC | 8 µg/mL | |
| Azole-resistant C. albicans (with fluconazole) | Checkerboard assay | FIC Index | ≤ 0.5 |
Experimental Protocols
Ergosterol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the steps for quantifying changes in cellular ergosterol levels in fungi upon treatment with this compound.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans) in a suitable liquid medium to mid-logarithmic phase.
-
Treat the cultures with varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for a defined period (e.g., 4-16 hours).
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
-
Saponification and Sterol Extraction:
-
Resuspend the cell pellet in a saponification solution (e.g., 25% alcoholic potassium hydroxide).
-
Incubate at 85°C for 1 hour to hydrolyze sterol esters.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-hexane (1:3, v/v) and vortexing vigorously.
-
Separate the phases by centrifugation and carefully collect the upper n-hexane layer containing the sterols.
-
-
Derivatization:
-
Evaporate the n-hexane extract to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Use a temperature program that allows for the separation of different sterols.
-
Identify ergosterol and other sterol intermediates based on their retention times and mass spectra compared to authentic standards.
-
Quantify the amount of each sterol by integrating the peak areas and comparing them to a standard curve.
-
C-4 Sterol Methyl Oxidase (ERG25p) Activity Assay
This in vitro assay measures the enzymatic activity of ERG25p and its inhibition by this compound. This protocol is based on the use of a radiolabeled substrate.
Methodology:
-
Preparation of Fungal Microsomes:
-
Grow the fungal strain of interest to the late logarithmic phase.
-
Harvest the cells and generate spheroplasts by enzymatic digestion of the cell wall (e.g., using zymolyase or lyticase).
-
Lyse the spheroplasts in a hypotonic buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ERG25p.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the microsomal preparation, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and required cofactors (e.g., NADPH).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-4,4-dimethylzymosterol.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the sterols from the reaction mixture using an organic solvent like n-hexane.
-
Separate the substrate and the reaction products (including [¹⁴C]-4-methylzymosterol and [¹⁴C]-zymosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition of ERG25p activity by this compound at different concentrations.
-
Checkerboard Assay for Antifungal Synergy
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and another antifungal agent (e.g., fluconazole).
Methodology:
-
Preparation of Drug Dilutions:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis.
-
The final concentrations should typically range from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.
-
Include wells with each drug alone (to redetermine the MIC) and a drug-free well as a growth control.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the fungal strain of interest in a suitable broth medium (e.g., RPMI-1640) according to standard protocols (e.g., CLSI M27-A3).
-
-
Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Reading and Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Troubleshooting Guides
Ergosterol Quantification
Q: My ergosterol peaks in the GC-MS chromatogram are small or undetectable. What could be the issue?
A:
-
Incomplete Cell Lysis: Ensure complete saponification to release all sterols. You can verify cell lysis microscopically.
-
Ergosterol Degradation: Ergosterol is sensitive to light and oxidation. Protect your samples from light and work quickly. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.
-
Inefficient Extraction: The choice of extraction solvent is critical. n-Hexane is commonly used, but efficiency can vary between fungal species. Ensure vigorous mixing during extraction.
-
Poor Derivatization: The derivatization step is crucial for GC analysis. Ensure your derivatizing reagent is fresh and the reaction is carried out under anhydrous conditions. Incomplete derivatization will lead to poor peak shape and low signal intensity.
-
Instrumental Issues: Check the GC-MS instrument for leaks, a contaminated injector port, or a degraded column.
Q: I am observing co-eluting peaks for different sterol intermediates. How can I improve their separation?
A:
-
Optimize GC Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Use a Different GC Column: A longer column or a column with a different stationary phase may provide better resolution.
-
Adjust Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) can enhance separation efficiency.
C-4 Sterol Methyl Oxidase (ERG25p) Activity Assay
Q: I am not observing any enzymatic activity in my microsomal preparation. What are the possible reasons?
A:
-
Inactive Enzyme: ERG25p is a membrane-bound enzyme and can be sensitive to the isolation procedure. Ensure that all steps are carried out at low temperatures (0-4°C) and that protease inhibitors are included in all buffers.
-
Missing Cofactors: The assay requires specific cofactors, such as NADPH. Ensure they are fresh and added at the correct concentration.
-
Incorrect Substrate: Verify the purity and concentration of your radiolabeled substrate.
-
Suboptimal Assay Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity. Optimize these parameters for your specific fungal species.
Q: My assay shows high background noise. How can I reduce it?
A:
-
Non-enzymatic Substrate Degradation: Run a control reaction without the microsomal preparation to assess the extent of non-enzymatic substrate breakdown.
-
Contaminating Activities: The microsomal fraction may contain other enzymes that can metabolize the substrate or product. Further purification of the enzyme may be necessary.
-
Inefficient Product Separation: Optimize your TLC or HPLC method to ensure complete separation of the substrate and products.
Checkerboard Assay
Q: The MIC values for the individual drugs in the checkerboard plate are different from what I usually get. Why?
A:
-
Inoculum Density: The final inoculum concentration is a critical factor in antifungal susceptibility testing. Ensure that you are using a standardized inoculum.
-
Media Composition: The type of media used can influence the activity of some antifungal agents. Use the recommended medium for your fungal species and assay (e.g., RPMI-1640).
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth and, consequently, the MIC values.
Q: I am observing "skipped wells" (growth in a well with a higher drug concentration than a well with no growth). How should I interpret this?
A:
-
Trailing Growth: Some drug-fungus combinations exhibit trailing, where there is reduced but not complete inhibition of growth over a range of concentrations. The MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% reduction in turbidity).
-
Contamination: Check for contamination in the wells showing unexpected growth.
-
Inaccurate Pipetting: Errors in pipetting the drug dilutions can lead to inconsistent results.
Visualizations
Caption: Ergosterol biosynthesis pathway and the site of this compound inhibition.
Caption: Experimental workflow for studying this compound's mechanism of action.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in MIC testing with PF-1163A
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) testing with the antifungal agent PF-1163A. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: My MIC values for this compound against Candida albicans are inconsistent between experiments. What are the potential causes?
Variability in MIC assays is a common challenge. For this compound, inconsistencies can arise from several factors. The acceptable reproducibility for most broth microdilution methods is within a three-log₂ dilution range (e.g., +/- one twofold dilution from the most frequent result).[1] Key areas to investigate include:
-
Inoculum Preparation: The density of the fungal inoculum is critical. An excessively high inoculum can lead to higher MIC values, a phenomenon known as the "inoculum effect".[2][3]
-
Media Composition: The type and quality of the growth medium can significantly impact results. For antifungal susceptibility testing of yeasts like Candida albicans, RPMI-1640 medium is commonly recommended. Variations in pH or lot-to-lot differences in commercially prepared media can be a source of variability.[4]
-
This compound Preparation and Stability: Errors in weighing, dissolving, or serially diluting this compound will directly affect the final concentrations in the assay. Given that this compound is a macrocyclic depsipeptide, its stability in the assay medium over the incubation period should also be considered.[2][5]
-
Incubation Conditions: Fluctuations in incubation temperature or duration can alter the growth rate of the fungus and, consequently, the observed MIC.[1][4]
-
Endpoint Reading: Operator-dependent differences in visually determining the endpoint (the lowest concentration with no visible growth) can introduce variability.[6]
Below is a logical workflow to help troubleshoot inconsistent MIC results.
Q2: I am observing "trailing" or reduced but persistent growth across a wide range of this compound concentrations. How should I interpret the MIC?
Trailing is a known phenomenon in antifungal susceptibility testing, particularly with azoles, and can occur with other fungistatic compounds. Since this compound inhibits ergosterol (B1671047) biosynthesis, it may be fungistatic rather than fungicidal at certain concentrations.[7][8] This can result in partial growth inhibition over a range of concentrations.
To address this, it's crucial to establish a consistent endpoint reading method. For broth microdilution assays, the recommended approach is to read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., approximately 80%) compared to the positive control well (fungus without the compound).[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[8] It specifically targets the enzyme C-4 sterol methyl oxidase (encoded by the ERG25 gene), which is responsible for the first step in removing the two methyl groups at the C-4 position of the sterol precursor.[9][10] Inhibition of this enzyme leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol in the fungal cell membrane.[9]
Q2: What solvent should I use to prepare my this compound stock solution?
This compound is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[10] For susceptibility testing, DMSO is a common choice. It is important to ensure that the final concentration of the solvent in the assay wells is low enough (typically ≤1%) to not affect fungal growth.
Q3: What are the expected MIC values for this compound?
The MIC of this compound can vary depending on the fungal species and strain being tested. Published data provides some reference points:
| Fungal Species | Reported MIC (µg/mL) | Reference |
| Candida albicans | 12.5 | [11] |
| Candida albicans | 8 | [10] |
| Azole-resistant C. albicans (in combination with fluconazole) | 1 (alone), 0.0078 (in combination) | [10] |
Q4: Can this compound be used in combination with other antifungal agents?
Yes, studies have shown that this compound can act synergistically with other antifungals. For example, it has been shown to work synergistically with fluconazole (B54011) against azole-resistant strains of Candida albicans.[7][10] This is likely because they target different steps in the same ergosterol biosynthesis pathway.
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay for this compound against Candida albicans
This protocol is based on established guidelines for antifungal susceptibility testing.
1. Preparation of Materials
-
This compound: Prepare a stock solution (e.g., 1 mg/mL) in DMSO.
-
Fungal Culture: Inoculate a single, pure colony of C. albicans into a suitable broth (e.g., Sabouraud Dextrose Broth) and incubate at 35°C until it reaches the logarithmic growth phase.
-
Medium: Use RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
Microtiter Plate: Use a sterile 96-well, flat-bottomed plate.
2. Inoculum Preparation
-
Adjust the turbidity of the log-phase fungal culture with sterile saline or RPMI-1640 to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 to achieve a final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.
3. Assay Procedure
-
Add 100 µL of RPMI-1640 to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the 10th column.
-
Column 11 will serve as the positive control (fungus, no this compound).
-
Column 12 will be the negative/sterility control (medium only, no fungus).
-
Add 100 µL of the working fungal inoculum to wells in columns 1 through 11. Do not add fungus to column 12.
4. Incubation
-
Incubate the plate at 35°C for 24-48 hours in a humidified incubator.
5. Reading the MIC
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control well.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of PF-1163A and Other Ergosterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PF-1163A, a novel ergosterol (B1671047) biosynthesis inhibitor, with other established antifungal agents that target the same pathway. The data presented is intended to inform research and development efforts in the field of antifungal drug discovery.
Introduction to Ergosterol Biosynthesis Inhibitors
Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a well-established target for a variety of antifungal drugs. By inhibiting specific enzymes in this pathway, these agents disrupt fungal cell membrane formation, leading to fungal cell death or growth inhibition. This guide focuses on comparing this compound, an inhibitor of C-4 sterol methyl oxidase (ERG25), with other inhibitors that target different key enzymes in the ergosterol biosynthesis pathway.
Efficacy Comparison of Ergosterol Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected ergosterol biosynthesis inhibitors against two common fungal species, Candida albicans and Saccharomyces cerevisiae. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Target Enzyme | Mechanism of Action | Candida albicans MIC (µg/mL) | Saccharomyces cerevisiae MIC (µg/mL) |
| This compound | C-4 Sterol Methyl Oxidase (ERG25) | Inhibits the demethylation at the C-4 position of the sterol ring. | 8[1] | 12.5[1] |
| Fluconazole | Lanosterol 14α-demethylase (ERG11/CYP51) | Inhibits the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols. | 0.25 - 1.0 | 8 - 32 |
| Terbinafine | Squalene (B77637) Epoxidase (ERG1) | Inhibits the conversion of squalene to squalene epoxide, leading to squalene accumulation and ergosterol depletion. | 0.03 - 2.0 | 0.1 - 1.0 |
| Amorolfine | Δ14-Reductase (ERG24) & Δ8-Δ7 Isomerase (ERG2) | Inhibits later steps in the ergosterol biosynthesis pathway. | 0.125 - 4.0 | 0.03 - 0.125 |
Note: MIC values can vary between studies due to differences in experimental conditions (e.g., specific strains, media, and incubation times). The data presented here is a representative range from published literature.
Signaling Pathways and Experimental Workflows
To visually represent the points of inhibition within the ergosterol biosynthesis pathway for each compound, the following diagram has been generated.
Caption: Ergosterol biosynthesis pathway and points of inhibition.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 documents.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.
-
Serially dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a range of concentrations for testing.
2. Inoculum Preparation:
-
Culture the fungal strains (C. albicans or S. cerevisiae) on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Microtiter Plate Assay:
-
Dispense 100 µL of the appropriate antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other classes) compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Ergosterol Biosynthesis Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from a widely used method for the quantification of ergosterol in fungal cells.[2][3]
1. Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.
-
Aliquot the culture into tubes and add the ergosterol inhibitor at various concentrations (including a no-drug control).
-
Incubate the cultures for a defined period (e.g., 4-16 hours) at 30-35°C with shaking.
2. Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Add 3 mL of 25% alcoholic potassium hydroxide (B78521) solution (25 g KOH, 35 mL sterile distilled water, brought to 100 mL with 100% ethanol) to the cell pellet.[2]
-
Vortex for 1 minute and then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[2]
3. Sterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.[2]
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.[2]
-
Carefully transfer the upper n-heptane layer to a clean glass tube.
4. Spectrophotometric Analysis:
-
Dilute an aliquot of the n-heptane extract with 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 to 300 nm using a spectrophotometer.
-
The presence of ergosterol will result in a characteristic four-peaked curve.[2] The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (typically around 282 nm), often using a standard curve generated with pure ergosterol.[3]
5. Data Analysis:
-
The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in the treated samples to that of the untreated control.
-
The IC50 value (the concentration of the inhibitor that causes a 50% reduction in ergosterol content) can then be determined.
Conclusion
This compound represents a novel antifungal agent with a distinct mechanism of action, targeting the C-4 sterol methyl oxidase (ERG25) in the ergosterol biosynthesis pathway. Its efficacy against Candida albicans and Saccharomyces cerevisiae is comparable to that of other established ergosterol inhibitors, although its spectrum of activity appears to be narrower. The unique target of this compound may offer advantages in overcoming resistance mechanisms that have developed against other classes of ergosterol inhibitors. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide: PF-1163A and Ketoconazole Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents PF-1163A and ketoconazole (B1673606), focusing on their distinct mechanisms of action. The information presented is supported by experimental data to aid in research and drug development efforts.
Executive Summary
This compound and the well-established antifungal ketoconazole both disrupt the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. However, they achieve this through the inhibition of different enzymes in the ergosterol biosynthesis pathway. Ketoconazole, an azole antifungal, targets lanosterol (B1674476) 14α-demethylase (CYP51). In contrast, this compound, a depsipeptide isolated from Penicillium sp., inhibits C-4 sterol methyl oxidase (ERG25). This fundamental difference in their molecular targets leads to distinct biochemical consequences and presents opportunities for alternative therapeutic strategies, particularly against azole-resistant fungal strains.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data for this compound and ketoconazole, highlighting their differing potencies and target specificities.
| Parameter | This compound | Ketoconazole | Reference |
| Primary Molecular Target | C-4 sterol methyl oxidase (ERG25) | Lanosterol 14α-demethylase (CYP51) | [1] |
| IC50 (Ergosterol Synthesis Inhibition) | 12 ng/mL | Not widely reported in this format | [2] |
| MIC vs. Candida albicans | 8 µg/mL or 12.5 µg/mL | Varies by strain and method | [2] |
| Effect on Sterol Profile | Accumulation of 4,4-dimethylzymosterol | Accumulation of lanosterol | [1] |
| Synergism with Fluconazole | Demonstrated against azole-resistant C. albicans | Not applicable (Fluconazole is an azole) | [3] |
Mechanism of Action
This compound: Inhibition of C-4 Sterol Methyl Oxidase (ERG25)
This compound exerts its antifungal activity by specifically inhibiting the enzyme C-4 sterol methyl oxidase, encoded by the ERG25 gene.[1] This enzyme is responsible for the demethylation of sterols at the C-4 position, a crucial step in the conversion of lanosterol to ergosterol. Inhibition of ERG25 by this compound leads to the accumulation of the substrate 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane.[1] The altered sterol composition disrupts membrane fluidity and function, ultimately inhibiting fungal growth.
Ketoconazole: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Ketoconazole, a member of the imidazole (B134444) class of azole antifungals, targets the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme catalyzes the removal of the 14α-methyl group from lanosterol. By binding to the heme iron in the active site of CYP51, ketoconazole effectively blocks this demethylation step. This leads to the accumulation of lanosterol and other toxic 14α-methylated sterols, which disrupt the packing of phospholipids (B1166683) in the cell membrane, increase membrane permeability, and inhibit the activity of membrane-bound enzymes, thereby arresting fungal growth.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct points of inhibition for this compound and ketoconazole within the ergosterol biosynthesis pathway.
Caption: Inhibition sites of this compound and Ketoconazole in the ergosterol pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to generate the key data presented in this guide.
Ergosterol Synthesis Inhibition Assay (for this compound)
This assay, as described in the foundational study by Nose et al. (2002), quantifies the inhibitory effect of a compound on the overall synthesis of ergosterol.
Objective: To determine the concentration of this compound that inhibits ergosterol synthesis by 50% (IC50).
Methodology:
-
Culture Preparation: Saccharomyces cerevisiae is cultured in a suitable broth medium.
-
Drug Exposure: The yeast culture is treated with various concentrations of this compound. A control group with no drug is also included.
-
Incubation: The cultures are incubated to allow for growth and ergosterol synthesis.
-
Sterol Extraction: After incubation, the yeast cells are harvested, and the total sterols are extracted. This typically involves saponification with alcoholic potassium hydroxide (B78521) followed by extraction with an organic solvent like n-heptane.
-
Sterol Analysis: The extracted sterols are analyzed to determine the relative amounts of ergosterol and its precursors. This is often achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The percentage of ergosterol synthesis inhibition at each drug concentration is calculated relative to the untreated control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized procedure for determining the MIC of antifungal agents.
Objective: To determine the minimum concentration of this compound or ketoconazole required to inhibit the growth of a specific fungal strain.
Methodology (based on CLSI M27-A3 guidelines): [4][5][6][7][8]
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a sterile medium to a specific cell density.
-
Drug Dilution: A series of twofold dilutions of the antifungal agent (this compound or ketoconazole) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated under specified conditions (e.g., 35°C for 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. scribd.com [scribd.com]
Validating the Antifungal Spectrum of PF-1163A: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the antifungal spectrum of PF-1163A, a novel depsipeptide antifungal agent. Through a detailed comparison with established antifungal drugs—fluconazole, amphotericin B, and caspofungin—this document offers researchers, scientists, and drug development professionals a clear perspective on the potential therapeutic applications and limitations of this compound. The data presented is supported by established experimental protocols to ensure reproducibility and accurate interpretation.
Executive Summary
This compound, an inhibitor of ergosterol (B1671047) biosynthesis, demonstrates potent and specific activity against Candida albicans. However, its antifungal spectrum appears to be narrow, with limited efficacy observed against other clinically relevant Candida species and Aspergillus fumigatus. This guide presents a side-by-side comparison of the in vitro activity of this compound with leading antifungal agents, highlighting its unique profile.
Comparative Antifungal Spectrum
The in vitro antifungal activity of this compound and comparator drugs was determined by assessing the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges for key fungal pathogens.
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Yeasts | ||||
| Candida albicans | 8[1] | 0.25 - 2 | 0.125 - 1 | 0.03 - 0.5 |
| Candida glabrata | >100 | 8 - 64 | 0.25 - 2 | 0.06 - 1 |
| Candida krusei | >100 | 16 - >64 | 0.25 - 4 | 0.125 - 2 |
| Candida parapsilosis | >100 | 1 - 4 | 0.125 - 2 | 0.5 - 4 |
| Candida tropicalis | >100 | 0.5 - 8 | 0.25 - 2 | 0.03 - 1 |
| Cryptococcus neoformans | ND | 2 - 16 | 0.125 - 1 | 8 - >16 |
| Filamentous Fungi | ||||
| Aspergillus fumigatus | >100[1] | >64 | 0.25 - 2 | 0.015 - 0.5 |
| Aspergillus flavus | ND | >64 | 0.5 - 2 | 0.015 - 0.5 |
| Aspergillus niger | ND | >64 | 0.5 - 2 | 0.015 - 0.5 |
| Aspergillus terreus | ND | >64 | 1 - 4 | 0.03 - 1 |
ND: Not Determined from the available literature.
Mechanism of Action: A Visualized Pathway
This compound exerts its antifungal effect by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] Specifically, it targets the enzyme C-4 sterol methyl oxidase (Erg25p), leading to the accumulation of toxic sterol intermediates and disruption of cell membrane integrity.[2]
References
- 1. Molecular identification and antifungal susceptibility profile of Aspergillus flavus isolates recovered from clinical specimens in Kuwait - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
Navigating Antifungal Resistance: A Comparative Guide to PF-1163A
A detailed examination of the novel antifungal agent PF-1163A and its potential to circumvent existing cross-resistance issues plaguing current antifungal therapies. This guide provides a comprehensive overview of its mechanism of action, a summary of its activity against resistant pathogens, and detailed experimental protocols for its evaluation.
In the ongoing battle against invasive fungal infections, the emergence of multidrug-resistant strains presents a formidable challenge to clinicians and researchers. The novel antifungal agent, this compound, offers a promising new avenue of attack due to its unique mechanism of action. This guide delves into the existing research on this compound, providing a comparative analysis against established antifungal classes and outlining the methodologies for its continued investigation.
Mechanism of Action: A Differentiated Approach
This compound is a depsipeptide that targets the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[1][2] Unlike the widely used azole antifungals that inhibit lanosterol (B1674476) 14α-demethylase (encoded by ERG11), this compound specifically inhibits C-4 sterol methyl oxidase (encoded by ERG25).[3] This enzyme catalyzes a crucial step in the demethylation of sterol precursors. Inhibition of this step leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting cell membrane integrity and function.[3]
This distinct target within the ergosterol pathway is the primary reason why this compound is not expected to exhibit cross-resistance with azoles. Resistance to azoles is often mediated by mutations in the ERG11 gene or through the overexpression of efflux pumps that actively remove azole drugs from the fungal cell. As this compound does not interact with Erg11p, these common azole resistance mechanisms are unlikely to affect its efficacy.
The diagram below illustrates the fungal ergosterol biosynthesis pathway, highlighting the distinct targets of azoles and this compound.
Cross-Resistance Profile of this compound
While comprehensive, direct comparative studies detailing the cross-resistance of this compound against a broad panel of fungi resistant to azoles, echinocandins, and polyenes are not extensively available in the public domain, the existing evidence points towards a favorable profile.
The most significant finding is the synergistic activity of this compound with fluconazole (B54011) against azole-resistant strains of Candida albicans.[4] This synergy suggests that this compound can restore the activity of fluconazole against otherwise resistant isolates, a finding of considerable clinical importance.
Given that echinocandins target β-(1,3)-D-glucan synthase for cell wall synthesis and polyenes bind directly to ergosterol, there is no theoretical basis for cross-resistance between these classes and this compound, which targets a distinct enzyme in a different pathway.
The following table summarizes the key characteristics of this compound in comparison to other major antifungal classes, highlighting its potential for circumventing common resistance mechanisms.
| Feature | This compound | Azoles (e.g., Fluconazole) | Echinocandins (e.g., Caspofungin) | Polyenes (e.g., Amphotericin B) |
| Target | C-4 sterol methyl oxidase (Erg25p) | Lanosterol 14α-demethylase (Erg11p/Cyp51) | β-(1,3)-D-glucan synthase (Fks1p) | Ergosterol (direct binding) |
| Pathway | Ergosterol Biosynthesis | Ergosterol Biosynthesis | Cell Wall Synthesis | Cell Membrane Integrity |
| Known Resistance Mechanisms | Overexpression of ERG25 gene[3] | ERG11 mutations, Efflux pumps | FKS1 mutations | Altered membrane sterol composition |
| Activity against Azole-Resistant Strains | Synergistic with fluconazole[4] | Reduced or no activity | Generally active | Generally active |
| Expected Activity against Echinocandin-Resistant Strains | Expected to be active | Generally active | Reduced or no activity | Generally active |
| Expected Activity against Polyene-Resistant Strains | Expected to be active | Generally active | Generally active | Reduced or no activity |
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the cross-resistance profile of this compound, standardized in vitro susceptibility testing methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference guidelines for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Method (Adapted from CLSI M27)
This method is considered the gold standard for determining the MIC of antifungal agents against yeast isolates.
-
Preparation of Antifungal Agents:
-
Stock solutions of this compound and comparator antifungals (e.g., fluconazole, voriconazole, caspofungin, amphotericin B) are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
-
Inoculum Preparation:
-
Fungal isolates, including characterized resistant and susceptible strains, are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Incubation:
-
100 µL of the standardized inoculum is added to each well of the microtiter plates containing 100 µL of the diluted antifungal agents.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction for azoles and this compound, and complete inhibition for polyenes) compared to the growth in the drug-free control well. The endpoint can be read visually or spectrophotometrically.
-
The workflow for this experimental protocol is visualized in the diagram below.
Conclusion and Future Directions
This compound represents a promising development in the search for novel antifungals capable of overcoming the growing threat of resistance. Its unique mechanism of action, targeting an enzyme distinct from that of the azoles, provides a strong rationale for its lack of cross-resistance with this major class of antifungals. The observed synergistic effect with fluconazole further enhances its therapeutic potential.
However, to fully realize the clinical utility of this compound, further comprehensive studies are imperative. Head-to-head in vitro susceptibility testing against large panels of clinical isolates with well-characterized resistance mechanisms to azoles, echinocandins, and polyenes is crucial. These studies should be followed by in vivo investigations in appropriate animal models of infection to confirm the in vitro findings and to establish the pharmacokinetic and pharmacodynamic properties of this compound. Such data will be essential for guiding the future clinical development of this promising new antifungal agent.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Antifungal Agents in Animal Models of Candidiasis: A Comparative Guide
A notable gap in current research is the absence of published in vivo efficacy data for the novel antifungal compound PF-1163A in animal models of candidiasis. While in vitro studies have identified it as a potent inhibitor of ergosterol (B1671047) biosynthesis, its performance in a living organism has yet to be publicly documented.[1][2] This guide, therefore, provides a comparative overview of the in vivo efficacy of established antifungal agents—fluconazole, caspofungin, and amphotericin B—in murine models of candidiasis, offering a framework for the future evaluation of new compounds like this compound.
Overview of this compound
This compound, along with its analogue PF-1163B, is an antifungal antibiotic isolated from the fermentation broth of Penicillium sp.[1] In vitro studies have demonstrated its potent inhibitory activity against Candida albicans. The primary mechanism of action of this compound is the inhibition of ergosterol biosynthesis, specifically targeting the C-4 sterol methyl oxidase (ERG25p), an essential enzyme for fungal viability.[2] This mode of action is distinct from other ergosterol biosynthesis inhibitors like azoles, which target lanosterol (B1674476) 14α-demethylase.
Comparative In Vivo Efficacy of Alternative Antifungal Agents
The following tables summarize the in vivo efficacy of fluconazole, caspofungin, and amphotericin B in murine models of disseminated candidiasis. The primary endpoint for efficacy is the reduction of fungal burden in the kidneys, a key target organ in systemic Candida infections.
Table 1: Efficacy of Fluconazole in a Murine Model of Disseminated Candidiasis
| Candida Species | Mouse Model | Treatment Regimen | Fungal Burden Reduction (log10 CFU/g kidney) vs. Control | Reference |
| C. albicans | Neutropenic CD1 mice | 20 mg/kg, q6h, SC | Approx. 2-3 log reduction | [3] |
| C. tropicalis, C. glabrata | Normal rats | 20 mg/kg/day, oral, 7 days | Significant reduction in kidney titers | [4] |
| C. krusei | Normal rats | 20 and 80 mg/kg/day, oral, 7 days | Ineffective in reducing kidney titers | [4] |
Table 2: Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis
| Candida Species | Mouse Model | Treatment Regimen | Fungal Burden Reduction (log10 CFU/g kidney) vs. Control | Reference |
| C. albicans | Immunosuppressed ICR mice | 0.25 - 1.0 mg/kg, qd, IP, 7 days | >99% reduction, 70-100% sterile kidneys at 0.5-1.0 mg/kg | [5] |
| C. glabrata | Immunosuppressed mice | 5 and 10 mg/kg/day, 7 days | Significant reduction | [6] |
| C. albicans (biofilm) | CVC C57BL/6 mice | 0.25 µg/mL instilled in catheter | ~4 log reduction | [7] |
Table 3: Efficacy of Amphotericin B in a Murine Model of Disseminated Candidiasis
| Candida Species | Mouse Model | Treatment Regimen | Fungal Burden Reduction (log10 CFU/g kidney) vs. Control | Reference |
| C. albicans | Neutropenic mice | 0.08 - 20 mg/kg total dose over 72h, IP | Dose-dependent killing, up to 2 log reduction | [8] |
| C. albicans | Normal mice | 0.1 - 4 mg/kg, qd, IP, 2 days | Greater efficacy than triazoles | [9] |
| C. tropicalis, C. glabrata | Normal rats | Not specified | Slightly superior to fluconazole | [4] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the in vivo efficacy of antifungal agents in a murine model of disseminated candidiasis, based on methodologies reported in the cited literature.
Animal Model and Immunosuppression
-
Animal Strain: Commonly used strains include BALB/c, C57BL/6, CD1, or ICR mice.[3][8][9][10]
-
Immunosuppression: To mimic the immunocompromised state of many patients with invasive candidiasis, mice are often rendered neutropenic. This is typically achieved through the intraperitoneal (IP) administration of cyclophosphamide (B585). A common regimen involves administering cyclophosphamide at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
Infection
-
Inoculum Preparation: Candida species are cultured on a suitable medium, such as Sabouraud dextrose agar (B569324), and then suspended in sterile saline. The concentration of yeast cells is adjusted to the desired level.
-
Route of Infection: For disseminated candidiasis models, the infection is typically induced via intravenous (IV) injection of the Candida suspension into the lateral tail vein. The inoculum size can vary depending on the Candida strain and the desired severity of infection, but is often in the range of 10^3 to 10^6 colony-forming units (CFU) per mouse.[8][9]
Antifungal Treatment
-
Drug Administration: The route of administration depends on the pharmacokinetic properties of the drug being tested. Common routes include oral gavage (PO), intraperitoneal injection (IP), subcutaneous injection (SC), and intravenous injection (IV).[3][4][9]
-
Dosing Regimen: The dose and frequency of administration are critical variables. Dose-ranging studies are often performed to determine the effective dose. Treatment can be initiated at various time points post-infection and continue for a specified duration, often several days.[5][9]
Efficacy Assessment
-
Primary Endpoint: The primary measure of efficacy is typically the fungal burden in target organs, most commonly the kidneys.[8][9]
-
Procedure: At the end of the treatment period, animals are euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline.
-
Quantification: Serial dilutions of the tissue homogenates are plated on a suitable agar medium. After incubation, the number of CFU is counted, and the fungal burden is expressed as log10 CFU per gram of tissue.
-
Secondary Endpoints: Other endpoints may include survival rates, changes in body weight, and histopathological examination of infected tissues.
Visualizations
Ergosterol Biosynthesis Pathway and Antifungal Targets
Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azoles and this compound.
General Experimental Workflow for In Vivo Antifungal Efficacy Studies
Caption: A generalized workflow for assessing the in vivo efficacy of antifungal compounds.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Antifungal activity in vitro and in vivo of a salmon protamine peptide and its derived cyclic peptide against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of the Biphosphinic Cyclopalladate C7a against Candida albicans Yeast Forms In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
PF-1163A: A Comparative Analysis Against Clinical Isolates of Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agent PF-1163A against clinically relevant Candida species. While quantitative data on the in vitro activity of this compound against a broad range of clinical isolates is not publicly available, this document summarizes its known mechanism of action and provides a framework for comparison with established antifungal agents. The information is based on published literature and standardized testing methodologies.
Executive Summary
This compound is a novel antifungal agent that demonstrates potent inhibitory activity, particularly against Candida albicans.[1] Its unique mechanism of action, targeting the ergosterol (B1671047) biosynthesis pathway at a different step than azoles, makes it a candidate for further investigation, especially in the context of emerging antifungal resistance. This guide presents a qualitative comparison of this compound with standard-of-care antifungals and details the experimental protocols required to perform direct comparative studies.
Data Presentation: Comparative Antifungal Activity
A direct quantitative comparison of this compound with other antifungals is limited by the absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound against a diverse panel of Candida clinical isolates. The initial discovery of this compound reported "potent growth inhibitory activity" against Candida albicans but did not provide specific MIC values.[1]
To provide a baseline for comparison, the following table summarizes the in vitro activity of three commonly used antifungal drugs—fluconazole, amphotericin B, and caspofungin—against various Candida species. This data, compiled from multiple studies, illustrates the typical range of MICs observed for these agents.
Table 1: In Vitro Activity of Common Antifungal Agents Against Candida Species
| Candida Species | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| C. albicans | 0.25 - >64 | 0.125 - 2 | 0.008 - 8 |
| C. glabrata | 0.5 - >256 | 0.125 - 2 | 0.03 - 4 |
| C. parapsilosis | 0.125 - 64 | 0.03 - 2 | 0.125 - 8 |
| C. tropicalis | 0.25 - >64 | 0.125 - 2 | 0.03 - 8 |
| C. krusei | 8 - >64 (intrinsically resistant) | 0.125 - 4 | 0.06 - 4 |
Note: MIC values can vary depending on the specific isolate and testing methodology. The data presented represents a general range reported in the literature.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound exerts its antifungal effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase (Erg25p).[2] This enzyme is responsible for the demethylation of sterol precursors. Inhibition of this step disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane fluidity and function, and ultimately, cell death.
The following diagram illustrates the ergosterol biosynthesis pathway in Candida albicans, highlighting the target of this compound and other antifungal drug classes.
Caption: Ergosterol biosynthesis pathway with targets of major antifungal classes.
Experimental Protocols
To facilitate comparative studies of this compound, the following section details the standardized methodology for determining the in vitro susceptibility of Candida species.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
1. Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the test isolates.
2. Inoculum Preparation:
-
Culture the Candida isolates on Sabouraud dextrose agar (B569324) for 24-48 hours at 35°C.
-
Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
3. Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted antifungal agent with the prepared yeast suspension.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
The following diagram outlines the workflow for this experimental protocol.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Antifungal Synergies: A Statistical Analysis of PF-1163A and Azoles
A new frontier in the fight against resistant fungal infections may lie in the synergistic combination of the investigational antifungal agent PF-1163A and the widely used azole class of drugs. By targeting two distinct steps in the essential ergosterol (B1671047) biosynthesis pathway, this combination therapy presents a promising strategy to enhance efficacy, overcome resistance, and potentially reduce therapeutic doses and associated toxicities.
This guide provides a comprehensive comparison of the synergistic effects observed when combining this compound with various azoles. The data presented herein is synthesized from foundational research on their mechanisms of action and established methodologies for synergy testing. This report is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antifungal therapies.
Mechanisms of Action: A Two-Pronged Attack on Fungal Viability
The synergistic interaction between this compound and azoles is rooted in their complementary mechanisms of action within the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane fluidity, altered enzyme activity, and ultimately, fungal cell death.
-
Azoles , such as fluconazole, itraconazole, and voriconazole, act by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the conversion of lanosterol to 14-demethyllanosterol, a key step in ergosterol production.[1]
-
This compound , a novel macrolide, inhibits C-4 sterol methyl oxidase, the product of the ERG25 gene.[3][4] This enzyme is responsible for the removal of methyl groups at the C-4 position of the sterol molecule, an earlier step in the ergosterol pathway.[3]
By inhibiting two separate and essential enzymes in the same pathway, the combination of this compound and an azole delivers a potent one-two punch against the fungal cell's ability to produce ergosterol. This dual-target approach can lead to a more profound inhibition of fungal growth than either agent alone.
References
- 1. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of PF-1163A with ERG25p: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the target engagement of PF-1163A with its intended fungal target, C-4 sterol methyl oxidase (ERG25p). The data presented is compiled from publicly available research. We also compare this compound with another known ERG25p inhibitor, 1181-0519, to provide a broader context for its performance.
Executive Summary
This compound is an antifungal agent that targets ERG25p, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1][2] Validation of this target engagement is critical for understanding its mechanism of action and for further drug development. The primary methods for validating this engagement include cellular assays demonstrating growth inhibition and resistance upon target overexpression, as well as direct enzymatic and biophysical assays. This guide summarizes the available data and provides detailed hypothetical protocols for key experiments.
Data Presentation: this compound vs. Alternatives
The following tables summarize the available quantitative data for this compound and the comparator compound 1181-0519.
| Compound | Assay Type | Organism/System | Target | Potency | Reference |
| This compound | Ergosterol Synthesis Inhibition | Saccharomyces cerevisiae | Ergosterol Pathway | IC50 = 12 ng/mL | [3][4] |
| This compound | Minimum Inhibitory Concentration (MIC) | Saccharomyces cerevisiae | ERG25p | MIC = 12.5 µg/mL | [3][4] |
| This compound | Minimum Inhibitory Concentration (MIC) | Candida albicans | ERG25p | MIC = 8 µg/mL | [3][4] |
| 1181-0519 | Growth Inhibition | S. cerevisiae (Wild-Type) | ERG25p | IC50 = 13 µM | [5] |
| 1181-0519 | Growth Inhibition | S. cerevisiae (expressing C. glabrata ERG25) | CgERG25p | IC50 = 3 µM | [5] |
| 1181-0519 | Growth Inhibition | S. cerevisiae (expressing human ERG25) | hERG25 (SC4MOL) | IC50 > 32 µM | [5] |
| 1181-0519 | Minimum Inhibitory Concentration (MIC) | Various Candida species | ERG25p | MIC < 2 µM | [6] |
Note: Direct comparison of IC50 and MIC values between different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established principles and findings from the cited literature.
Ergosterol Biosynthesis Inhibition Assay
This assay indirectly measures the inhibition of ERG25p by quantifying the overall disruption of the ergosterol synthesis pathway.
Principle: this compound's inhibition of ERG25p leads to a decrease in the production of ergosterol and an accumulation of its substrate, 4,4-dimethylzymosterol.[1]
Protocol:
-
Yeast Culture: Grow Saccharomyces cerevisiae in a suitable broth medium to the mid-logarithmic phase.
-
Compound Treatment: Aliquot the yeast culture into tubes and treat with a serial dilution of this compound or a vehicle control. Incubate for a defined period (e.g., 4-6 hours).
-
Sterol Extraction: Harvest the yeast cells by centrifugation. Saponify the cell pellets with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (sterols) with an organic solvent like n-hexane.
-
Sterol Analysis: Evaporate the organic solvent and resuspend the sterol extract. Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Quantify the ergosterol and 4,4-dimethylzymosterol peaks. Calculate the IC50 value for ergosterol synthesis inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This cellular assay determines the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.
Protocol:
-
Strain Preparation: Prepare a standardized inoculum of the fungal strain (e.g., S. cerevisiae or C. albicans) according to CLSI guidelines.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 30°C or 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Target Overexpression Resistance Assay
This experiment validates that a compound's antifungal activity is due to its interaction with a specific target.
Principle: Overexpression of the target protein (ERG25p) in the fungal cells should lead to increased resistance to the inhibitor (this compound), as a higher concentration of the drug is required to inhibit the larger amount of the target enzyme.[1]
Protocol:
-
Strain Construction: Transform S. cerevisiae with a high-copy plasmid containing the ERG25 gene under the control of a strong promoter. A control strain should be transformed with an empty vector.
-
MIC Assay: Perform an MIC assay as described above for both the ERG25-overexpressing strain and the control strain.
-
Data Analysis: Compare the MIC values for this compound against both strains. A significant increase in the MIC for the overexpressing strain confirms that ERG25p is the target of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to monitor drug-target engagement in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein (ERG25p) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Protocol:
-
Cell Culture and Treatment: Grow fungal cells to the desired density and treat with this compound or a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble ERG25p can be quantified by Western blotting using an ERG25p-specific antibody.
-
Data Analysis: Plot the amount of soluble ERG25p against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Ergosterol biosynthesis pathway highlighting the role of ERG25p and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antifungal Selective Toxicity Using Candida glabrata ERG25 and Human SC4MOL Knock-In Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Erg25 Controls Host-Cholesterol Uptake Mediated by Aus1p-Associated Sterol-Rich Membrane Domains in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of PF-1163A Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reproducibility of antifungal susceptibility testing (AFST) for the investigational agent PF-1163A against established antifungal drugs. While specific inter- and intra-laboratory reproducibility data for this compound is not yet publicly available, this document outlines the standardized methodologies that ensure high reproducibility for approved antifungals and presents a likely testing framework for this compound based on its mechanism of action.
Introduction to this compound
This compound is a novel antifungal agent isolated from a fermentation broth of Penicillium sp.[1][2][3][4] It functions by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. Specifically, this compound targets the C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway[5]. This mechanism is distinct from other classes of antifungals such as azoles, which also target ergosterol synthesis but at a different step[6]. Preliminary studies have shown its potent activity against Candida albicans, including synergistic effects with fluconazole (B54011) against azole-resistant strains[2].
Importance of Reproducible Susceptibility Testing
Reproducible antifungal susceptibility testing is paramount for the clinical development of new agents and for effective patient management. Standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are designed to minimize variability and ensure that Minimum Inhibitory Concentration (MIC) values are consistent across different laboratories and testing events. For a novel compound like this compound, establishing a reproducible testing method is a critical step towards clinical utility.
Comparative Analysis of Antifungal Susceptibility Testing Methods
The following tables compare the standardized broth microdilution methods for established antifungals with a projected methodology for this compound. The absence of specific published reproducibility studies for this compound necessitates that its testing protocol be inferred from methodologies used for other ergosterol biosynthesis inhibitors.
Table 1: Comparison of Key Parameters in Antifungal Susceptibility Testing
| Parameter | CLSI M27-A3/M27-A4 Standard | EUCAST E.Def 7.3.2 Standard | Projected Method for this compound |
| Medium | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1 x 10⁵ to 5 x 10⁵ CFU/mL | Likely to follow CLSI or EUCAST guidelines, requiring optimization |
| Incubation | 35°C for 24-48 hours | 35-37°C for 24 hours | 35°C for 24-48 hours, endpoint to be determined |
| Endpoint Reading | Visual, substantial reduction in growth (score of ≤2) compared to growth control | Spectrophotometric (50% inhibition) or visual | Visual or spectrophotometric, endpoint criteria would need validation |
| Quality Control | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | Specific QC strains and ranges would need to be established |
Table 2: In Vitro Susceptibility Data for this compound and Comparator Antifungals
| Organism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 8.0[1] | 0.25 - >64 | 0.12 - 2.0 | 0.03 - 0.5 |
| Candida glabrata | Not Available | 0.5 - >64 | 0.25 - 4.0 | 0.06 - 1.0 |
| Candida krusei | Not Available | Intrinsically Resistant (>64)[7][8][9] | 0.5 - 4.0 | 0.12 - 2.0 |
| Aspergillus fumigatus | Not Available | >256 | 0.25 - 2.0 | 0.12 - 0.5 |
| Cryptococcus neoformans | Not Available | 2.0 - 16[10] | 0.12 - 1.0 | 4 - >16[10] |
Note: MIC ranges for comparator agents are generalized from various sources and can vary based on the specific isolate and testing methodology.
Experimental Protocols for Ensuring Reproducibility
Reproducibility in antifungal susceptibility testing is achieved through strict adherence to standardized protocols. Below are the core components of the CLSI and EUCAST broth microdilution methods, which would serve as the foundation for developing a reproducible assay for this compound.
Inoculum Preparation (Standardized Method)
-
Organism Subculture: Fungal isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C to ensure viability and purity.
-
Inoculum Suspension: A suspension of fungal cells is prepared in sterile saline or water. The turbidity of the suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer or a Wickerham card. This corresponds to a specific cell density.
-
Final Inoculum Dilution: The standardized suspension is further diluted in the test medium (RPMI-1640) to achieve the final target inoculum concentration as specified by either CLSI or EUCAST guidelines.
Broth Microdilution Procedure
-
Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared and serially diluted in the test medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no antifungal) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (35-37°C) for a specified duration (typically 24 or 48 hours).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits fungal growth to a predefined level. This can be assessed visually or by using a spectrophotometric plate reader.
Quality Control
-
Reference Strains: Standardized quality control strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) are tested with each batch of clinical isolates.
-
Acceptance Criteria: The MICs for the QC strains must fall within their established acceptable ranges for the test results to be considered valid. This ensures the accuracy and consistency of the testing process. Studies have shown that with standardized methods, a high degree of inter-laboratory agreement can be achieved, with results typically within a three-dilution range.[11][12]
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action and the testing process, the following diagrams are provided.
Caption: Ergosterol biosynthesis pathway highlighting the target of this compound.
Caption: Generalized workflow for antifungal susceptibility testing.
Conclusion and Future Directions
While this compound shows promise as a novel antifungal agent, the establishment of a reproducible susceptibility testing method is a critical next step in its development. The lack of published data on the reproducibility of this compound testing highlights its early stage in the drug development pipeline. Future studies should focus on:
-
Method Validation: A multi-laboratory study to establish a standardized protocol for this compound susceptibility testing, likely based on CLSI and EUCAST guidelines.
-
Quality Control Development: Defining specific quality control strains and acceptable MIC ranges to ensure the ongoing accuracy and reproducibility of the testing method.
-
Spectrum of Activity: Comprehensive testing of this compound against a broad panel of clinically relevant yeasts and molds to determine its full spectrum of activity.
By following the rigorous standards set for other antifungal agents, the scientific community can ensure that the in vitro data generated for this compound is reliable and can be effectively correlated with clinical outcomes in future studies.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promising antifungal activity of new oxadiazole against Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candida krusei - Creative Biolabs [creative-biolabs.com]
- 9. Antifungal Efficacy during Candida krusei Infection in Non-Conventional Models Correlates with the Yeast In Vitro Susceptibility Profile | PLOS One [journals.plos.org]
- 10. Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multisite reproducibility of colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multisite reproducibility of colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-1163A: A Guide for Laboratory Professionals
Disclaimer: A specific, official Safety Data Sheet (SDS) for PF-1163A was not publicly available at the time of this writing. The product page from MedChemExpress indicates that an SDS is available upon request[1]. Researchers must obtain and consult the SDS from their specific supplier for complete and accurate safety and disposal information. This document provides general guidance based on standard laboratory safety protocols for handling hazardous chemical waste and should be supplemented by the official SDS and institutional and local regulations.
This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of the antifungal agent this compound. The fundamental principle is that all materials contaminated with this compound, including the pure compound, solutions, and used laboratory consumables, must be treated as hazardous waste[2]. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations[3].
Immediate Safety and Handling Protocols
Prior to handling or disposing of this compound, ensure all safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes[2].
-
Hand Protection: Use chemical-resistant gloves[2].
-
Body Protection: A lab coat or other impervious clothing is mandatory[2].
-
Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, use a suitable respirator[2].
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water and seek prompt medical attention[2].
-
Skin Contact: Thoroughly rinse the affected area with water. Remove any contaminated clothing and seek medical advice[2].
-
Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, seek immediate medical assistance[2].
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The following steps outline a general procedure for the safe disposal of this compound waste.
Step 1: Waste Identification and Characterization The Safety Data Sheet (SDS) is the primary document for detailed information regarding a chemical's hazards and disposal requirements, typically found in Section 13[3][4]. In its absence, this compound and all materials it has contacted must be classified and handled as hazardous waste[2].
Step 2: Segregation and Collection Proper segregation of waste streams is critical to ensure safety and compliance.
-
Segregate at the Source: Never mix different waste streams[4]. Keep this compound waste separate from other chemical wastes.
-
Use Appropriate Containers:
-
Liquid Waste: Collect in a dedicated, leak-proof container that is chemically compatible with the solvent used.
-
Solid Waste: Collect items such as contaminated gloves, pipette tips, and absorbent paper in a clearly marked, sealable bag or container.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in an approved, puncture-resistant sharps container[4].
-
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a brief description of the contents (e.g., "this compound in DMSO," "Solid waste contaminated with this compound")[3].
Step 3: Storage
-
Waste Accumulation: Store sealed hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage facility[2].
-
Secondary Containment: All waste containers must be stored in secondary containment to prevent the spread of material in case of a leak[2].
-
Prevent Ignition: Keep waste containers away from all sources of ignition[2].
Step 4: Spill Management In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill to prevent it from spreading.
-
Use an inert absorbent material, such as vermiculite, sand, or a commercial absorbent pad, to clean up the spill[2].
-
Collect the absorbent material and any contaminated debris into a sealable container.
-
Label the container as hazardous waste and dispose of it according to the procedures outlined above[2].
Step 5: Final Disposal
-
Licensed Disposal Vendor: The final disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal contractor[2][3].
-
Do Not Transport: Do not attempt to transport hazardous waste yourself[2].
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
Data Presentation
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₇H₄₃NO₆ |
| Molecular Weight | 477.6 g/mol |
| Appearance | An oil |
| Biological Activity | Antifungal agent; inhibits ergosterol (B1671047) synthesis |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
Experimental Protocols
There are currently no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound[2]. Therefore, the recommended procedure is containment and disposal via a licensed hazardous waste facility.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling PF-1163A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of PF-1163A, a novel antifungal agent. Given that this compound is a biologically active compound derived from a Penicillium species, it is imperative to handle it with appropriate caution to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent bioactive compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The level of PPE should correspond to the specific handling procedure being performed.
| Task | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Closed-toe shoes | N/A |
| Handling of Solid this compound (Weighing, Aliquoting) | - Double nitrile gloves- Disposable gown with cuffed sleeves- Chemical splash goggles and face shield | - Use of a certified chemical fume hood or ventilated balance enclosure is mandatory.- A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially if there is a risk of aerosolization. |
| Preparation of this compound Solutions | - Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical splash goggles | - All solution preparations should be performed in a certified chemical fume hood. |
| Administration to in vitro or in vivo Models | - Nitrile gloves- Safety glasses | - Work should be conducted in a biological safety cabinet if working with cell cultures or animals. |
| Spill Cleanup and Decontamination | - Heavy-duty, chemical-resistant gloves- Disposable, fluid-resistant gown- Chemical splash goggles and face shield | - A respirator may be necessary depending on the size and nature of the spill. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring the integrity of experiments involving this compound.
1. Preparation and Planning:
- Designated Area: All work with solid and concentrated stock solutions of this compound must be conducted in a designated and clearly labeled area, such as a certified chemical fume hood.
- Risk Assessment: Before beginning any new procedure, perform a risk assessment to identify potential hazards and establish appropriate safety measures.
- Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, vials), and waste containers before accessing the compound.
2. Handling Procedures:
- Weighing: When weighing solid this compound, do so within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles. Use disposable weigh boats to prevent cross-contamination.
- Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing. Ensure the container is appropriately sealed and labeled.
- General Handling: Avoid direct contact with the skin, eyes, and mucous membranes. Do not eat, drink, or apply cosmetics in the laboratory area.
3. Spill Management:
- Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
- Cleanup: Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area with a suitable disinfectant or cleaning agent. Collect all contaminated materials in a sealed, labeled hazardous waste container.
4. Disposal Plan:
- Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a clearly labeled hazardous waste container.
- Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour solutions containing this compound down the drain.
- Decontamination: All non-disposable equipment that has come into contact with this compound must be decontaminated. This can be achieved by rinsing with an appropriate solvent or using a validated chemical deactivation procedure.
- Final Disposal: All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management program.
Visualizing the Workflow
The following diagrams illustrate the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Spill Response Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
